molecular formula C9H12N2O2 B020122 3-Aminophenyl dimethylcarbamate CAS No. 19962-04-0

3-Aminophenyl dimethylcarbamate

Cat. No.: B020122
CAS No.: 19962-04-0
M. Wt: 180.2 g/mol
InChI Key: LKEQZFMJKLCAEA-UHFFFAOYSA-N
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Description

3-Aminophenyl dimethylcarbamate is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-aminophenyl) N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11(2)9(12)13-8-5-3-4-7(10)6-8/h3-6H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEQZFMJKLCAEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173753
Record name 3-Aminophenyl dimethylcarbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19962-04-0
Record name 3-Aminophenyl dimethylcarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019962040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminophenyl dimethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Aminophenyl dimethylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 3-Aminophenyl dimethylcarbamate, a valuable chemical intermediate. The information presented herein is intended to support research, development, and manufacturing activities by offering detailed experimental protocols, quantitative data, and a clear visualization of the synthesis process.

Core Synthesis Pathway: A Two-Step Approach

The most commonly documented and reliable method for the synthesis of this compound is a two-step process commencing with 3-nitrophenol. This pathway involves the initial formation of a carbamate ester followed by the reduction of a nitro functional group to the desired amine.

Step 1: Carbamoylation of 3-Nitrophenol

The first step in this synthesis is the reaction of 3-nitrophenol with N,N-dimethylcarbamoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Step 2: Reduction of 3-Nitrophenyl dimethylcarbamate

The subsequent step involves the reduction of the nitro group on the 3-nitrophenyl dimethylcarbamate intermediate to an amine. A common and effective method for this transformation is the use of stannous chloride (tin(II) chloride) as the reducing agent.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the two-step synthesis of this compound.

ParameterValueReference
Overall Yield 55%[1]
Starting Material (Step 1) 3-Nitrophenol[1]
Reagent (Step 1) N,N-Dimethylcarbamoyl chloride[1]
Base (Step 1) Triethylamine, Pyridine[1]
Starting Material (Step 2) 3-Nitrophenyl dimethylcarbamate[1]
Reducing Agent (Step 2) Stannous chloride (SnCl₂)[1]
Final Product This compound[1]

Experimental Protocols

The following are detailed experimental protocols for the two key reactions in the synthesis of this compound, based on reported procedures.[1]

Protocol 1: Synthesis of 3-Nitrophenyl dimethylcarbamate

Materials:

  • 3-Nitrophenol

  • N,N-Dimethylcarbamoyl chloride

  • Triethylamine

  • Dichloromethane (CH₂Cl₂)

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Argon or Nitrogen (inert gas)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 3-nitrophenol (1.39 g, 10 mmol) in dichloromethane (30 mL) under an argon atmosphere, add triethylamine (2.1 mL, 15 mmol) and 4-dimethylaminopyridine (122 mg, 1 mmol).

  • To this stirred solution, add N,N-dimethylcarbamyl chloride (1.344 g, 12.5 mmol) at room temperature.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). A separate, similar procedure suggests a reaction time of up to 3 days.[1]

  • Upon completion of the reaction, the mixture can be subjected to a standard aqueous workup and purification by chromatography to yield 3-nitrophenyl dimethylcarbamate.

Protocol 2: Synthesis of this compound

Materials:

  • 3-Nitrophenyl dimethylcarbamate (crude from Protocol 1)

  • Stannous chloride (SnCl₂)

  • Ethyl acetate

  • Absolute ethanol

  • 0.5 M Sodium hydroxide solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • A mixture of the crude 3-nitrophenyl dimethylcarbamate (0.42 g), stannous chloride (1.72 g), ethyl acetate (10 ml), and absolute ethanol (10 ml) is prepared.

  • The reaction mixture is stirred at room temperature for 2 hours and then heated to 50 °C for 5 hours.

  • After the reaction is complete, 50 ml of ethyl acetate is added to the mixture.

  • The organic layer is washed once with 0.5 M sodium hydroxide solution and then twice with a saturated sodium chloride solution.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the final product, this compound, as a yellow solid.[1]

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway cluster_step1 Step 1: Carbamoylation cluster_step2 Step 2: Reduction 3-Nitrophenol 3-Nitrophenol 3-Nitrophenyl_dimethylcarbamate 3-Nitrophenyl_dimethylcarbamate 3-Nitrophenol->3-Nitrophenyl_dimethylcarbamate  N,N-Dimethylcarbamoyl chloride, Triethylamine, DMAP 3-Nitrophenyl_dimethylcarbamate_intermediate 3-Nitrophenyl dimethylcarbamate 3-Aminophenyl_dimethylcarbamate 3-Aminophenyl dimethylcarbamate 3-Nitrophenyl_dimethylcarbamate_intermediate->3-Aminophenyl_dimethylcarbamate  Stannous Chloride (SnCl₂)

Caption: Two-step synthesis of this compound.

Experimental Workflow for the Synthesis

Experimental_Workflow cluster_protocol1 Protocol 1: Carbamoylation cluster_protocol2 Protocol 2: Reduction P1_Start Start: 3-Nitrophenol in Dichloromethane P1_Reagents Add Triethylamine, DMAP, and N,N-Dimethylcarbamoyl chloride P1_Start->P1_Reagents P1_Reaction Stir at Room Temperature P1_Reagents->P1_Reaction P1_Workup Aqueous Workup and Purification P1_Reaction->P1_Workup P1_Product Intermediate: 3-Nitrophenyl dimethylcarbamate P1_Workup->P1_Product P2_Start Start: 3-Nitrophenyl dimethylcarbamate P2_Reagents Add Stannous Chloride, Ethyl Acetate, Ethanol P2_Start->P2_Reagents P2_Reaction Stir at RT (2h), then 50°C (5h) P2_Reagents->P2_Reaction P2_Extraction Extraction with Ethyl Acetate P2_Reaction->P2_Extraction P2_Washing Wash with NaOH and Brine P2_Extraction->P2_Washing P2_Drying Dry over MgSO₄ and Concentrate P2_Washing->P2_Drying P2_Product Final Product: This compound P2_Drying->P2_Product

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Aminophenyl dimethylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminophenyl dimethylcarbamate is a chemical compound of interest in pharmaceutical research and development, often as an intermediate or a reference compound. Its structure, featuring both an aromatic amine and a carbamate functional group, imparts specific physicochemical characteristics that are crucial for its handling, analysis, and potential biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and workflow visualizations to support laboratory and research applications.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These parameters are fundamental for predicting its behavior in various chemical and biological systems.

Table 1: General and Physical Properties
PropertyValueSource
IUPAC Name (3-aminophenyl) N,N-dimethylcarbamate[1]
CAS Number 19962-04-0[1]
Molecular Formula C₉H₁₂N₂O₂[1]
Molecular Weight 180.20 g/mol [1]
Appearance Tan to yellow solid[2]
Melting Point 83-85 °C[3]
Boiling Point 313 °C at 760 mmHg (Predicted)
Table 2: Solubility and Partitioning Characteristics
PropertyValue/DescriptionSource
LogP (Computed) 0.9[1]
Solubility Slightly soluble in Chloroform, DMSO, Ethyl Acetate, and Methanol. Recrystallized from toluene.[3][4]
pKa (Estimated) The pKa of the aromatic amino group is estimated to be around 4.4, based on the experimental pKa of 3-aminophenol (4.37).[5][6] The carbamate group is not expected to be significantly ionizable under typical physiological conditions.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 3-aminophenol with a dimethylcarbamoylating agent.[3]

Materials:

  • 3-Aminophenol

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfoxide (DMSO)

  • 4-Nitrophenyl-N,N-dimethylcarbamate

  • 1% Sodium hydroxide solution

  • Methylene chloride (MDC)

  • Anhydrous sodium sulfate

  • Toluene

Procedure:

  • To a dry four-necked round-bottomed flask, add dimethyl sulfoxide (DMSO), 3-aminophenol, and sodium hydroxide (NaOH).

  • Heat the reaction mixture to 75-80 °C and maintain this temperature for 4 hours.

  • Add 4-nitrophenyl-N,N-dimethylcarbamate and additional DMSO in batches at the same temperature.

  • Increase the reaction temperature to 110-120 °C and continue the reaction for 2 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a 1% sodium hydroxide solution.

  • Perform an extraction with methylene chloride (MDC).

  • Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from toluene to yield pure this compound.[3]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method is suitable for assessing the purity of this compound. The following is a proposed method based on common practices for analyzing aromatic amines and carbamates.[7]

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition (80:20 Mobile Phase A:B) to a working concentration of approximately 50 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Determination of Octanol-Water Partition Coefficient (LogP)

The Shake Flask method is a standard approach for the experimental determination of LogP.[8]

Procedure:

  • Prepare a stock solution of the compound in n-octanol.

  • Mix the stock solution with an equal volume of water (or a suitable buffer) in a separatory funnel.

  • Shake the funnel vigorously for a predetermined time (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

  • Allow the two phases (n-octanol and aqueous) to separate completely.

  • Carefully collect samples from both the n-octanol and aqueous layers.

  • Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of the partition coefficient.

Mandatory Visualizations

The following diagrams illustrate key workflows related to the synthesis and analysis of this compound.

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-Aminophenol 3-Aminophenol Reaction_Mixture Initial Reaction (75-80 °C, 4h) 3-Aminophenol->Reaction_Mixture NaOH NaOH NaOH->Reaction_Mixture DMSO DMSO DMSO->Reaction_Mixture 4-Nitrophenyl-N,N-dimethylcarbamate 4-Nitrophenyl-N,N-dimethylcarbamate Addition Batch Addition of Carbamoylating Agent 4-Nitrophenyl-N,N-dimethylcarbamate->Addition Reaction_Mixture->Addition Final_Reaction Final Reaction (110-120 °C, 2h) Addition->Final_Reaction Quenching Quench with 1% NaOH Final_Reaction->Quenching Extraction Extract with MDC Quenching->Extraction Washing_Drying Wash & Dry Organic Layer Extraction->Washing_Drying Concentration Concentrate Washing_Drying->Concentration Recrystallization Recrystallize from Toluene Concentration->Recrystallization Final_Product Pure 3-Aminophenyl dimethylcarbamate Recrystallization->Final_Product

Caption: Synthesis workflow for this compound.

G Analytical Workflow for Purity Determination by HPLC cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Stock_Solution Prepare Stock Solution (1 mg/mL in Methanol) Working_Solution Dilute to Working Solution (~50 µg/mL) Stock_Solution->Working_Solution Filtration Filter through 0.45 µm Syringe Filter Working_Solution->Filtration Injection Inject 10 µL into HPLC System Filtration->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Purity (%) Integration->Calculation

Caption: Analytical workflow for purity determination by HPLC.

References

The Inferred Mechanism of Action of 3-Aminophenyl Dimethylcarbamate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

3-Aminophenyl dimethylcarbamate belongs to the carbamate class of organic compounds, a group well-recognized for its biological activities, most notably as cholinesterase inhibitors.[1] Structurally, it is an ester of dimethylcarbamic acid and 3-aminophenol. While direct studies on this specific molecule are scarce, its chemical architecture strongly suggests a primary mechanism of action centered on the inhibition of acetylcholinesterase (AChE) and potentially butyrylcholinesterase (BChE). This guide will delineate this inferred mechanism, discuss the potential structure-activity relationships, and outline the experimental protocols that would be necessary to validate these hypotheses. The compound is also identified as a known impurity in the synthesis of Neostigmine, a prominent cholinesterase inhibitor, further contextualizing its potential biological activity.[][3][4][5]

Inferred Mechanism of Action: Cholinesterase Inhibition

The primary proposed mechanism of action for this compound is the inhibition of cholinesterases, enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine.[6] Carbamates act as "pseudo-irreversible" or "slowly reversible" inhibitors of these enzymes.[7][8]

The process involves the carbamylation of a critical serine residue within the active site of the cholinesterase enzyme.[9][10] This covalent modification renders the enzyme temporarily inactive, leading to an accumulation of acetylcholine in the synaptic cleft and subsequent enhancement of cholinergic neurotransmission.[1][6]

The inhibition process can be broken down into two main steps:

  • Formation of a Michaelis Complex: The inhibitor first binds non-covalently to the active site of the enzyme.

  • Carbamylation of the Active Site: The carbamate moiety is then transferred to the hydroxyl group of the active site serine, forming a carbamylated enzyme intermediate. This reaction is analogous to the acetylation of the enzyme by its natural substrate, acetylcholine.[10]

  • Decarbamylation: The carbamylated enzyme is then hydrolyzed to regenerate the active enzyme. However, this decarbamylation step is significantly slower than the deacetylation that occurs after acetylcholine hydrolysis, leading to a prolonged inhibition of the enzyme.[10]

The general signaling pathway of cholinergic neurotransmission and its modulation by a carbamate inhibitor is depicted below.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine Vesicle ACh ACh ACh_Vesicle->ACh Exocytosis Action_Potential Action Potential Action_Potential->ACh_Vesicle Triggers release AChE AChE ACh->AChE Hydrolyzed by ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Postsynaptic_Signal Postsynaptic Signal ACh_Receptor->Postsynaptic_Signal Initiates 3_Aminophenyl_dimethylcarbamate 3-Aminophenyl dimethylcarbamate 3_Aminophenyl_dimethylcarbamate->AChE Inhibits

Caption: Cholinergic signaling at the synapse and the inhibitory action of this compound on AChE.

The specific chemical interaction at the active site of acetylcholinesterase is illustrated in the following diagram.

Carbamate_Inhibition cluster_enzyme AChE Active Site Serine Serine-OH Carbamylated_Enzyme Carbamylated Serine Serine->Carbamylated_Enzyme Forms Histidine Histidine Carbamate 3-Aminophenyl dimethylcarbamate Carbamate->Serine Nucleophilic Attack Leaving_Group 3-Aminophenol Carbamylated_Enzyme->Leaving_Group Releases H2O H₂O Carbamylated_Enzyme->H2O Slow Hydrolysis Reactivated_Enzyme Serine-OH (Reactivated) H2O->Reactivated_Enzyme Carbamic_Acid Dimethylcarbamic Acid H2O->Carbamic_Acid

Caption: The carbamylation and slow reactivation of the AChE active site by a carbamate inhibitor.

Structure-Activity Relationship (SAR)

The biological activity of phenyl carbamates as cholinesterase inhibitors is influenced by the nature and position of substituents on the phenyl ring.[11][12]

  • The Carbamate Moiety: The dimethylcarbamate group is the key pharmacophore responsible for the carbamylation of the serine residue in the cholinesterase active site.[1]

  • The Phenyl Ring: The phenyl ring serves as a scaffold that positions the carbamate group for optimal interaction with the enzyme's active site.

  • The 3-Amino Group: The presence and position of the amino group on the phenyl ring are expected to significantly modulate the inhibitory activity. The "3-position" is of particular interest as it corresponds to the meta position, which is also seen in the structure of Neostigmine. This amino group could potentially:

    • Influence the electronic properties of the phenyl ring, thereby affecting the reactivity of the carbamate ester.

    • Form hydrogen bonds with amino acid residues in the active site gorge of the enzyme, enhancing binding affinity.

    • Alter the pharmacokinetic properties of the molecule, such as its solubility and ability to cross biological membranes.

Further research would be required to elucidate the precise contribution of the 3-amino group to the molecule's activity and selectivity for AChE versus BChE.

Quantitative Data (Hypothetical)

As no direct experimental data for this compound is available, the following table is presented as a template for how such data would be structured. The values are purely hypothetical and are intended to illustrate the types of quantitative metrics used to characterize cholinesterase inhibitors.

ParameterDescriptionHypothetical Value
IC50 (AChE) The half maximal inhibitory concentration for acetylcholinesterase.e.g., 50 nM
IC50 (BChE) The half maximal inhibitory concentration for butyrylcholinesterase.e.g., 200 nM
Ki The inhibition constant, indicating the binding affinity of the inhibitor.e.g., 25 nM
kon The association rate constant for inhibitor binding.e.g., 1 x 107 M-1min-1
koff The dissociation rate constant for the inhibitor-enzyme complex.e.g., 0.02 min-1
Selectivity Index The ratio of IC50 (BChE) / IC50 (AChE).e.g., 4

Recommended Experimental Protocols

To validate the inferred mechanism of action and to quantify the inhibitory potency of this compound, a series of standard enzymatic and cellular assays would be required.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for measuring cholinesterase activity and inhibition.[13][14]

Principle: The enzyme hydrolyzes a substrate (e.g., acetylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid), which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.

Workflow:

Ellman_Method Prepare_Reagents Prepare Buffer, AChE/BChE, DTNB, Substrate, and Inhibitor Incubate Pre-incubate Enzyme with Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Add Substrate (Acetylthiocholine) Incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance at 412 nm over time Initiate_Reaction->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity and % Inhibition Measure_Absorbance->Calculate_Activity Determine_IC50 Determine IC₅₀ Calculate_Activity->Determine_IC50

Caption: Workflow for the in vitro cholinesterase inhibition assay using Ellman's method.

Cellular Assays

To assess the effect of this compound in a more biologically relevant context, cellular assays using neuronal cell lines (e.g., SH-SY5Y) would be valuable. These assays could measure downstream effects of cholinesterase inhibition, such as changes in intracellular calcium levels or neurite outgrowth.

In Vivo Studies

Should in vitro and cellular assays indicate significant activity, in vivo studies in animal models could be conducted to evaluate the compound's efficacy, pharmacokinetics, and safety profile.

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of this compound strongly suggests that its primary mechanism of action is the inhibition of cholinesterases through carbamylation of the active site serine. Its structural relationship to Neostigmine further supports this hypothesis. The presence of the 3-amino group on the phenyl ring is likely to be a key determinant of its inhibitory potency and selectivity. The experimental protocols outlined in this guide provide a clear path forward for the empirical validation of this inferred mechanism and the comprehensive characterization of this compound's biological activity. Such studies would be crucial for determining its potential as a research tool or a therapeutic agent.

References

Unveiling the Genesis of 3-Aminophenyl Dimethylcarbamate: An In-depth Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminophenyl dimethylcarbamate, a molecule of interest in medicinal chemistry, holds a history rooted in the exploration of carbamate derivatives as pharmacologically active agents. This technical guide delves into the core of its early research and discovery, providing a comprehensive overview of its initial synthesis, characterization, and the scientific context of its emergence. By presenting detailed experimental protocols and quantitative data from foundational studies, this document aims to equip researchers with a thorough understanding of this compound's origins.

Physicochemical Characteristics

The fundamental properties of this compound are summarized below, providing a baseline for its chemical identity.

PropertyValueReference
Molecular Formula C₉H₁₂N₂O₂--INVALID-LINK--
Molecular Weight 180.21 g/mol --INVALID-LINK--
CAS Number 19962-04-0--INVALID-LINK--
Melting Point 80-86 °C(Cited from FR 1498834)
Boiling Point 313 °C at 760 mmHg--INVALID-LINK--

Early Synthesis and Discovery

The initial synthesis of this compound is documented in French patent FR1498834, filed by the "Societe d'Etudes de Recherches et d'Applications Scientifiques et Medicales". This early work laid the foundation for subsequent investigations into its properties and potential applications. The primary route of synthesis involved the reaction of 3-aminophenol with a dimethylcarbamoyl donor.

Experimental Protocol: Synthesis of this compound (Adapted from Modern Interpretations of Early Methods)

A prevalent modern method, likely reflecting the principles of earlier syntheses, involves the following steps:

  • Reaction Setup: To a solution of 3-aminophenol in a suitable aprotic solvent (e.g., Dimethylformamide - DMF), an appropriate base is added to facilitate the deprotonation of the phenolic hydroxyl group.

  • Carbamoylation: A dimethylcarbamoylating agent, such as dimethylcarbamoyl chloride, is then introduced to the reaction mixture. The reaction proceeds via nucleophilic attack of the phenoxide ion on the carbonyl carbon of the carbamoyl chloride.

  • Work-up and Purification: Following the completion of the reaction, an aqueous work-up is performed to remove inorganic byproducts and unreacted starting materials. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., toluene), to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 3-Aminophenol 3-Aminophenol Reaction Reaction 3-Aminophenol->Reaction Dimethylcarbamoyl_Chloride Dimethylcarbamoyl_Chloride Dimethylcarbamoyl_Chloride->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Work-up Work-up Reaction->Work-up Purification Purification Work-up->Purification 3-Aminophenyl_dimethylcarbamate 3-Aminophenyl_dimethylcarbamate Purification->3-Aminophenyl_dimethylcarbamate

A simplified workflow for the synthesis of this compound.

Early Research Context: Cholinesterase Inhibition

The development of aminophenyl carbamates, including the 3-amino isomer, occurred within the broader scientific pursuit of cholinesterase inhibitors. Cholinesterases are enzymes that break down the neurotransmitter acetylcholine. Inhibiting these enzymes can lead to increased levels of acetylcholine in the nervous system, a mechanism of action for various therapeutic agents and insecticides.

Early research in this area focused on understanding the structure-activity relationships of carbamates and their ability to inhibit acetylcholinesterase and butyrylcholinesterase. The position of the amino group on the phenyl ring, as well as the nature of the substituents on the carbamate nitrogen, were critical factors influencing the inhibitory potency and selectivity of these compounds.

Cholinesterase_Inhibition_Pathway Acetylcholine Acetylcholine Cholinesterase Cholinesterase Acetylcholine->Cholinesterase Hydrolysis Choline_AceticAcid Choline + Acetic Acid Cholinesterase->Choline_AceticAcid Inhibited_Cholinesterase Inhibited Cholinesterase Aminophenyl_Carbamate 3-Aminophenyl dimethylcarbamate Aminophenyl_Carbamate->Cholinesterase Inhibition Increased_Acetylcholine Increased Acetylcholine in Synapse Inhibited_Cholinesterase->Increased_Acetylcholine Leads to

Mechanism of cholinesterase inhibition by aminophenyl carbamates.

Conclusion

The early research and discovery of this compound are intrinsically linked to the broader exploration of carbamate chemistry and its application in pharmacology, particularly in the field of cholinesterase inhibitors. While the seminal work is encapsulated in patent literature, the fundamental synthesis and the scientific rationale for its creation can be understood within the context of the structure-activity relationship studies of that era. This guide provides a foundational understanding for contemporary researchers, bridging the gap between historical discovery and modern-day applications in drug development and chemical research.

Spectroscopic Profile of 3-Aminophenyl dimethylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Aminophenyl dimethylcarbamate, a compound of interest in pharmaceutical research and development. This document compiles available experimental and predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a centralized resource for compound characterization and analysis.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentData Source
7.07t7.5Phenyl HExperimental
6.57d9.0Phenyl HExperimental
6.44s-Phenyl HExperimental
6.39d9.0Phenyl HExperimental
3.10s-NCH₃ rotamerExperimental
2.99s-NCH₃ rotamerExperimental

Solvent: MeOD-d₄, Instrument Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignmentData Source
155.0C=O (Carbamate)Predicted
151.9C-O (Aromatic)Predicted
147.5C-N (Aromatic)Predicted
129.8C-H (Aromatic)Predicted
110.3C-H (Aromatic)Predicted
109.1C-H (Aromatic)Predicted
105.8C-H (Aromatic)Predicted
36.6N(CH₃)₂Predicted

Note: Predicted data is based on computational models and should be confirmed with experimental data.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)AssignmentData Source
3400-3300N-H stretch (amine)Predicted
3100-3000C-H stretch (aromatic)Predicted
2950-2850C-H stretch (aliphatic)Predicted
1710-1680C=O stretch (carbamate)Predicted
1620-1580N-H bend (amine)Predicted
1600, 1475C=C stretch (aromatic)Predicted
1250-1200C-O stretch (ester)Predicted
1200-1150C-N stretch (amine)Predicted

Note: Predicted data is based on computational models and should be confirmed with experimental data.

Table 4: Mass Spectrometry Data

m/zIonMethodData Source
181.05[M+1]⁺ESI-MSExperimental[1]

Experimental Protocols

The following are general protocols for the synthesis and spectroscopic analysis of this compound, based on methodologies reported in the literature.[1]

Synthesis of this compound

This compound can be synthesized from 3-nitrophenyl dimethylcarbamate. The nitro group is reduced to an amine, yielding the final product. The reaction progress is typically monitored by thin-layer chromatography (TLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra are recorded on a 300 MHz or 400 MHz spectrometer.[1] Samples are dissolved in a deuterated solvent, such as methanol-d₄ (MeOD-d₄). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the mass-to-charge ratio (m/z) of the protonated molecule.[1]

Visualizations

Diagram 1: Synthesis of this compound

G Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3-Nitrophenyl_dimethylcarbamate 3-Nitrophenyl dimethylcarbamate 3-Aminophenyl_dimethylcarbamate This compound 3-Nitrophenyl_dimethylcarbamate->3-Aminophenyl_dimethylcarbamate Reduction Reducing_Agent Reducing Agent (e.g., H₂, Pd/C) Reducing_Agent->3-Aminophenyl_dimethylcarbamate

Caption: Synthetic pathway for this compound.

Diagram 2: Spectroscopic Analysis Workflow

G General Workflow for Spectroscopic Analysis Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Workflow for spectroscopic analysis of the compound.

References

Toxicological Profile of 3-Aminophenyl dimethylcarbamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties

3-Aminophenyl dimethylcarbamate is a carbamate ester. Its fundamental properties are summarized in the table below.[1]

PropertyValue
IUPAC Name (3-aminophenyl) N,N-dimethylcarbamate
Synonyms 3-aminophenyl N,N-dimethylcarbamate, Neostigmine Impurity 4
CAS Number 19962-04-0
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
Appearance Data not available
Solubility Data not available

Anticipated Mechanism of Action: Cholinesterase Inhibition

Carbamates are a well-established class of compounds known to act as cholinesterase inhibitors.[2] This inhibition is the primary mechanism of their biological and toxicological effects. The process involves the carbamylation of the serine hydroxyl group in the active site of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of the nervous system. While this inhibition is reversible, the decarbamylation rate is significantly slower than the deacetylation of the natural substrate, leading to a prolonged duration of action.

Cholinesterase_Inhibition General Mechanism of Acetylcholinesterase Inhibition by Carbamates AChE Acetylcholinesterase (AChE) (Active Enzyme) Complex AChE-Carbamate Complex (Michaelis Complex) AChE->Complex Binding Carbamate This compound (Inhibitor) Carbamate->Complex Carbamylated_AChE Carbamylated AChE (Inactive Enzyme) Complex->Carbamylated_AChE Carbamylation Leaving_Group 3-Aminophenol Derivative Complex->Leaving_Group Carbamylated_AChE->AChE Regeneration Hydrolysis Slow Hydrolysis (Decarbamylation) Carbamylated_AChE->Hydrolysis Hydrolysis->AChE

Mechanism of Cholinesterase Inhibition.

Inferred Toxicological Profile from Structural Analogs

Due to the absence of direct toxicological data for this compound, information from structurally related compounds is crucial for a preliminary hazard assessment.

Acute Toxicity

The acute toxicity of carbamates can be significant, primarily due to their effects on the nervous system. While no specific LD50 values are available for this compound, hazard classifications for the structurally similar compound 3-(Dimethylamino)phenol (CAS No. 99-07-0) provide an indication of potential acute effects.

Table 1: Hazard Classifications for 3-(Dimethylamino)phenol [3][4][5]

Hazard StatementClassification
Harmful if swallowedAcute oral toxicity, Category 4
Harmful in contact with skinAcute dermal toxicity, Category 4
Causes skin irritationSkin Corrosion/Irritation, Category 2
Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2
Harmful if inhaledAcute Inhalation Toxicity, Category 4
May cause respiratory irritationSpecific target organ toxicity (single exposure), Category 3
Genotoxicity and Carcinogenicity

The genotoxic and carcinogenic potential of this compound is unknown. However, some carbamate esters have been investigated for these endpoints. For instance, neostigmine, for which the target compound is an impurity, has been evaluated for genotoxicity. FDA reviews indicate that neostigmine methylsulfate was not mutagenic or clastogenic in a battery of tests, including an in vitro chromosome aberration assay in human peripheral blood lymphocytes and an in vivo rat bone marrow micronucleus assay.[2] It is important to note that the genotoxic potential of an impurity may differ from that of the parent compound.

Reproductive and Developmental Toxicity

No data on the reproductive and developmental toxicity of this compound are available. For neostigmine, a pre- and postnatal development study in rats showed no adverse effects on various developmental parameters at doses up to 8.1 mcg/kg/day.[2] General methodologies for assessing developmental and reproductive toxicity (DART) involve treating animals during different life stages and evaluating outcomes such as fertility, embryonic and fetal development, and postnatal development.[6][7]

Representative Experimental Protocols

The following sections describe standard methodologies for key toxicological assessments that would be relevant for this compound.

Acute Oral Toxicity (LD50) Determination

A common method for determining acute oral toxicity is the Up-and-Down Procedure (UDP), as described in OECD Test Guideline 425.

Objective: To determine the median lethal dose (LD50) of a substance when administered orally.

Methodology:

  • Animal Model: Typically, female rats from a standard strain are used.

  • Dosage: A single animal is dosed at a starting level just below the best preliminary estimate of the LD50.

  • Observation: The animal is observed for signs of toxicity and mortality over a 14-day period.

  • Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

  • Endpoint: The dosing continues until a stopping criterion is met, and the LD50 is calculated using the maximum likelihood method.

Acute_Toxicity_Workflow Workflow for Acute Oral Toxicity (Up-and-Down Procedure) Start Start: Preliminary LD50 Estimate Dose1 Dose Animal 1 Start->Dose1 Observe1 Observe for 14 days Dose1->Observe1 Outcome1 Outcome? Observe1->Outcome1 Dose_Up Increase Dose for Next Animal Outcome1->Dose_Up Survival Dose_Down Decrease Dose for Next Animal Outcome1->Dose_Down Mortality Stopping_Criterion Stopping Criterion Met? Dose_Up->Stopping_Criterion Dose_Down->Stopping_Criterion Stopping_Criterion->Dose1 No Calculate_LD50 Calculate LD50 Stopping_Criterion->Calculate_LD50 Yes

Acute Oral Toxicity Testing Workflow.
In Vitro Mammalian Chromosomal Aberration Test

This test is used to identify substances that cause structural chromosome aberrations in cultured mammalian cells, as outlined in OECD Test Guideline 473.

Objective: To assess the clastogenic potential of a test substance.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes are commonly used.

  • Exposure: Cultures are treated with the test substance at various concentrations, with and without metabolic activation (e.g., S9 mix).

  • Harvest: After a suitable treatment period, cells are treated with a metaphase-arresting agent (e.g., colcemid).

  • Slide Preparation: Cells are harvested, subjected to hypotonic treatment, fixed, and spread onto microscope slides.

  • Analysis: Chromosomes are stained, and metaphase cells are analyzed for structural aberrations (e.g., breaks, gaps, exchanges).

Conclusion

The toxicological profile of this compound remains largely uncharacterized through direct experimental studies. Based on its chemical structure as a carbamate, the primary mechanism of toxicity is anticipated to be the inhibition of acetylcholinesterase, leading to potential neurotoxic effects. Data from the structurally related compound 3-(Dimethylamino)phenol suggest that this compound may be harmful if swallowed, inhaled, or in contact with skin, and may cause skin, eye, and respiratory irritation. The genotoxic and carcinogenic potential is unknown, although the parent drug, neostigmine, has not shown genotoxic activity in several assays.

Given the significant data gaps, it is imperative that any handling of this compound be conducted with appropriate personal protective equipment and engineering controls. For a definitive risk assessment, empirical toxicological studies, including acute toxicity, genotoxicity, and repeated dose toxicity, are required.

References

Mechanism of Action: Reversible Cholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Methyl Carbamates

N-methyl carbamates are a significant class of organic compounds derived from carbamic acid, characterized by the presence of a methylamino group attached to a carbonyl group, which is in turn linked to an oxygen atom. This structural motif imparts a wide range of biological activities, establishing their prominence in both agriculture as pesticides and in medicine as therapeutic agents. Their primary mechanism of action involves the reversible inhibition of acetylcholinesterase (AChE), an enzyme critical for the regulation of nerve impulse transmission. This guide provides a comprehensive overview of the synthesis, mechanism of action, applications, toxicology, and analytical methodologies related to N-methyl carbamates, tailored for researchers, scientists, and professionals in drug development.

The primary biological target of N-methyl carbamates is acetylcholinesterase (AChE), an enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This process terminates the nerve impulse at cholinergic synapses. N-methyl carbamates mimic the structure of acetylcholine and bind to the active site of AChE.

The carbamate moiety is then transferred to a serine residue in the enzyme's active site, forming a carbamoylated enzyme complex. Unlike the irreversible phosphorylation caused by organophosphates, this carbamoylation is reversible.[1][2][3] The hydrolysis of the carbamoylated enzyme is significantly slower than the hydrolysis of the acetylated enzyme formed with acetylcholine, but much faster than the dealkylation of a phosphorylated enzyme.[3] This temporary inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in excessive stimulation of muscarinic and nicotinic receptors in the central and peripheral nervous systems.[1][2][4] The clinical effects of this overstimulation manifest as a cholinergic crisis. The reversibility of this binding means that the duration of toxic effects is generally less than 24 hours.[1]

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_products Products ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds & Activates Choline Choline + Acetate AChE->Choline Forms NMC N-Methyl Carbamate NMC->AChE Reversible Inhibition (Carbamoylation)

Caption: Mechanism of N-methyl carbamate action at a cholinergic synapse.

Applications of N-Methyl Carbamates

The dual nature of N-methyl carbamates as both highly effective pesticides and valuable therapeutic agents stems from their ability to inhibit cholinesterase.

Agricultural Use as Insecticides

N-methyl carbamates are widely used as broad-spectrum insecticides in agriculture to protect crops from various pests.[5][6] Common examples include carbaryl, carbofuran, and methomyl.[1][5][6] Their effectiveness is due to the potent inhibition of insect acetylcholinesterase. A key advantage of many carbamate insecticides is their relatively lower environmental persistence compared to older classes of pesticides like organochlorines, as they are more readily degraded.[3] However, due to their high acute toxicity to vertebrates, including humans, many N-methyl carbamate pesticides are classified as Restricted Use Pesticides (RUPs), meaning they can only be handled by certified applicators.[5]

Pharmaceutical Applications

The ability of N-methyl carbamates to inhibit AChE is harnessed therapeutically, particularly in the management of Alzheimer's disease (AD).[7] In AD, there is a deficit of cholinergic neurotransmission in the brain. N-methyl carbamates that can cross the blood-brain barrier increase the levels of acetylcholine, helping to alleviate cognitive symptoms.[7][8]

  • Rivastigmine: A prominent example of a carbamate drug used for the symptomatic treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[7][9]

  • Physostigmine: A naturally occurring carbamate that was one of the first cholinesterase inhibitors studied, though its use is limited by a short half-life and poor side-effect profile.[9]

Research is ongoing to develop novel carbamate derivatives with improved selectivity for butyrylcholinesterase (BChE), another enzyme that hydrolyzes acetylcholine and is implicated in later stages of AD.[9][10] Other research focuses on creating multifunctional agents that combine cholinesterase inhibition with other properties, such as anti-neuroinflammatory or antioxidant effects, to address the complex pathology of AD.[7][10][11]

AD_Pathway AD Alzheimer's Disease Cholinergic_Deficit Cholinergic Neuron Loss (Reduced ACh Release) AD->Cholinergic_Deficit ACh_Levels Low Synaptic ACh Cholinergic_Deficit->ACh_Levels AChE AChE Activity AChE->ACh_Levels Breaks down ACh Cognitive_Decline Cognitive Decline ACh_Levels->Cognitive_Decline NMC_Drug N-Methyl Carbamate Drug (e.g., Rivastigmine) NMC_Drug->AChE Inhibits

Caption: Role of N-methyl carbamate drugs in Alzheimer's disease therapy.

Synthesis and Chemical Properties

The carbamate functional group is generally stable but can be tailored through chemical modification to control properties like stability, lipophilicity, and reactivity.[12][13]

Synthetic Methodologies

Several methods exist for the synthesis of N-methyl carbamates.[13][14]

  • Isocyanate Method: The most traditional route involves the reaction of methyl isocyanate (MIC) with an alcohol or a phenol.[15] This method is highly efficient but poses significant safety risks due to the extreme toxicity of MIC.[15]

  • Phosgene-Free Routes: To avoid the hazards of MIC, safer, "phosgene-free" methods have been developed. One common approach involves reacting an alcohol or phenol with diphenyl carbonate to form a phenyl carbonate intermediate, which is then reacted with methylamine.[15] Another method is the alcoholysis of substituted ureas, such as 1,3-dimethylurea, with an alcohol like methanol in the presence of a catalyst.[16]

Chemical Stability and Hydrolysis

The stability of the carbamate bond is a critical factor in its biological activity and function as a prodrug.[12][13][14] Carbamates are generally more stable than esters but more susceptible to hydrolysis than amides. Hydrolysis, which can occur under basic physiological conditions, cleaves the carbamate into an alcohol, carbon dioxide, and the corresponding amine.[12] The rate of this hydrolysis determines the duration of action for carbamate drugs and the persistence of carbamate pesticides.[12]

Pharmacokinetics and Toxicology

Absorption, Distribution, Metabolism, and Excretion (ADME)

N-methyl carbamates can be absorbed into the body through ingestion, inhalation, and dermal contact.[1][2] Their lipophilicity influences their distribution; more lipophilic compounds can penetrate the central nervous system.[2] Metabolism primarily occurs in the liver through enzymatic hydrolysis, and the resulting degradation products are excreted by the kidneys.[2]

Toxicology and Safety

The acute toxicity of N-methyl carbamates is a direct extension of their mechanism of action—cholinesterase inhibition.[1][4][5]

  • Symptoms of Poisoning: Exposure can lead to a cholinergic crisis, with symptoms categorized by their action on muscarinic and nicotinic receptors. Muscarinic effects include the "SLUDGE" syndrome (Salivation, Lacrimation, Urination, Diarrhea, GI distress, Emesis) as well as bronchospasm, bronchorrhea, and bradycardia (the "killer B's").[17] Nicotinic effects include muscle twitching, weakness, and paralysis.[2][17] Central nervous system effects can range from confusion and dizziness to seizures and coma.[2]

  • Treatment: The primary antidote for carbamate poisoning is atropine, a muscarinic receptor antagonist, which is administered to counteract the effects of acetylcholine accumulation.[2][18] Pralidoxime (2-PAM), an oxime used to reactivate phosphorylated AChE in organophosphate poisoning, is generally not recommended for pure carbamate toxicity as the carbamate-enzyme bond reverses spontaneously.[17]

  • Genotoxicity: While N-methyl carbamates themselves are not typically mutagenic, their N-nitroso derivatives, which can be formed in the environment or in vivo, have shown significant mutagenic and cytotoxic potential.[19]

Quantitative Data

The biological activity of N-methyl carbamates is quantified through various metrics, including toxicity values (LD₅₀) for pesticides and inhibitory concentrations (IC₅₀) for pharmaceuticals.

Table 1: Acute Oral Toxicity of Common N-methyl Carbamate Insecticides in Rats

CompoundOral LD₅₀ (mg/kg) in RatsReference
Carbaryl500-800[6]
Carbofuran5[2]
Methomyl17-24Not explicitly found, but categorized as highly toxic[5]
Aldicarb~1Not explicitly found, but known to be extremely toxic[1]
Propoxur90-128Not explicitly found

Table 2: Cholinesterase Inhibitory Activity of Selected Carbamates

CompoundTarget EnzymeIC₅₀ (µM)Reference
RivastigmineHuman AChE~4-8Not explicitly found, but is a known inhibitor[9][20]
RivastigmineHuman BChE~0.4-1Not explicitly found, but is a known inhibitor[9][20]
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioateAChE38.98[20]
2-(phenylcarbamoyl)phenyl diphenylcarbamateBChE1.60[20]
Compound D40Human BChE0.59[10]

Experimental Protocols

Standardized methods are crucial for evaluating the efficacy and safety of N-methyl carbamates.

Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the rate of cholinesterase activity and assess the inhibitory potential of compounds.

Objective: To measure the IC₅₀ value of an N-methyl carbamate inhibitor against AChE or BChE.

Principle: The enzyme hydrolyzes a substrate (e.g., acetylthiocholine). The product, thiocholine, reacts with Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured colorimetrically at ~412 nm. The rate of color production is proportional to enzyme activity.

Materials:

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution

  • Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) substrate solution

  • DTNB solution

  • Test N-methyl carbamate inhibitor at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation: Prepare serial dilutions of the N-methyl carbamate inhibitor in the appropriate buffer.

  • Reaction Mixture: In each well of the microplate, add:

    • Phosphate buffer

    • DTNB solution

    • Enzyme solution (AChE or BChE)

    • Test inhibitor solution (or buffer for control)

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate solution (ATCh or BTCh) to all wells to start the enzymatic reaction.

  • Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor (change in absorbance per unit time).

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Protocol: Analysis of N-methyl Carbamates in Food Matrices

High-Performance Liquid Chromatography (HPLC) with post-column derivatization and fluorescence detection is a standard and highly sensitive method for quantifying N-methyl carbamate residues.[21][22][23]

Objective: To extract and quantify N-methyl carbamate residues from a food sample (e.g., fruit, vegetables).

Workflow:

HPLC_Workflow Sample 1. Sample Homogenization (e.g., 15g of fruit) Extraction 2. QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction Cleanup 3. Dispersive SPE (d-SPE) Cleanup (PSA/C18/MgSO4) Extraction->Cleanup Analysis 4. HPLC-FLD Analysis Cleanup->Analysis Separation Reversed-Phase C18 Column Analysis->Separation Derivatization Post-Column Derivatization: - Hydrolysis (Base) - Reaction with OPA/Mercaptan Analysis->Derivatization Detection Fluorescence Detector (Ex: ~330nm, Em: ~450nm) Analysis->Detection Quantification 5. Quantification (Comparison to Standards) Detection->Quantification

Caption: Experimental workflow for N-methyl carbamate residue analysis.

Procedure:

  • Sample Preparation (QuEChERS Method): [21]

    • Weigh 15 g of the homogenized food sample into a 50 mL centrifuge tube.

    • Add 15 mL of 1% acetic acid in acetonitrile.

    • Add QuEChERS extraction salts (e.g., 6 g magnesium sulfate, 1.5 g sodium acetate) and shake vigorously for 1 minute.

    • Centrifuge to separate the layers.

  • Dispersive SPE Cleanup: [21]

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA to remove organic acids, C18 to remove fats, and MgSO₄ to remove water).

    • Vortex for 2 minutes and then centrifuge.

    • Filter the final extract through a 0.45 µm filter into an HPLC vial.

  • HPLC Analysis (Post-Column Derivatization): [22]

    • Separation: Inject the extract onto a reversed-phase HPLC column (e.g., C8 or C18) to separate the different carbamate compounds.

    • Post-Column Reaction:

      • The column effluent is mixed with a strong base (e.g., NaOH) at an elevated temperature to hydrolyze the N-methyl carbamates, yielding methylamine.

      • This mixture then reacts with o-phthalaldehyde (OPA) and a mercaptan (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.[22]

    • Detection: The fluorescent derivatives are detected using a fluorescence detector set at the appropriate excitation (~330 nm) and emission (~450 nm) wavelengths.[22]

  • Quantification: The concentration of each carbamate is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Conclusion

N-methyl carbamates represent a classic example of how a single chemical scaffold can be leveraged for vastly different applications, from protecting food supplies to treating neurodegenerative diseases. Their core mechanism, the reversible inhibition of acetylcholinesterase, is both the source of their utility and their toxicity. For drug development professionals, the carbamate moiety remains a valuable pharmacophore, offering opportunities to design next-generation therapeutics for Alzheimer's disease and other conditions. For researchers in toxicology and environmental science, understanding their metabolic pathways, environmental fate, and potential for harm remains critical for ensuring human and ecological safety. Future research will likely focus on developing more target-selective carbamates with improved safety profiles and exploring novel therapeutic applications beyond cholinesterase inhibition.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of 3-Aminophenyl dimethylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminophenyl dimethylcarbamate is a carbamate derivative with potential biological activities. Carbamates are a class of organic compounds that have garnered significant interest in drug discovery, notably as inhibitors of cholinesterases.[1] This document provides detailed protocols for the in vitro evaluation of this compound, focusing on its potential as a cholinesterase inhibitor and its cytotoxic effects on cultured cells. The provided methodologies are foundational for characterizing the compound's biological profile and assessing its therapeutic potential.

Chemical Information:

PropertyValue
IUPAC Name (3-aminophenyl) N,N-dimethylcarbamate
Synonyms This compound, Carbamic acid, N,N-dimethyl-, 3-aminophenyl ester
CAS Number 19962-04-0
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
Structure
Data sourced from PubChem CID 29877[2]

Mechanism of Action: Cholinesterase Inhibition

Carbamate compounds, such as this compound, are known to act as pseudo-irreversible inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3] These enzymes are crucial for the hydrolysis of the neurotransmitter acetylcholine in synaptic clefts, which terminates the nerve impulse.[4] By inhibiting these enzymes, the concentration and duration of action of acetylcholine are increased, leading to enhanced cholinergic neurotransmission. This mechanism is a key therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis.[3]

The inhibitory action involves the carbamoylation of a serine residue within the active site of the cholinesterase enzyme. This forms a carbamoylated enzyme intermediate that is more stable and hydrolyzes much more slowly than the acetylated enzyme formed during the normal catalytic process.[3]

Below is a diagram illustrating the cholinergic signaling pathway and the role of acetylcholinesterase inhibitors.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh Choline_uptake Choline Uptake ChAT Choline Acetyltransferase ChAT->ACh_vesicle ACh Synthesis Choline Choline Choline->ChAT Acetyl-CoA AChE Acetylcholinesterase (AChE) ACh->AChE Receptor Cholinergic Receptors (Nicotinic/Muscarinic) ACh->Receptor AChE->Choline_uptake Choline + Acetate Carbamate 3-Aminophenyl dimethylcarbamate Carbamate->AChE Inhibition Signal Signal Transduction Receptor->Signal

Caption: Cholinergic signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the determination of the inhibitory activity of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using the colorimetric method developed by Ellman.[5]

Principle: The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Thiocholine is generated from the hydrolysis of the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the respective enzyme. In the presence of an inhibitor, the rate of substrate hydrolysis decreases, leading to a reduced rate of color formation.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • This compound

  • Phosphate buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 412 nm

Procedure:

  • Preparation of Reagents:

    • Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic to achieve a pH of 8.0.

    • DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer.

    • ATCI and BTCI Solutions (14 mM): Prepare fresh daily by dissolving the appropriate amount in deionized water.

    • Enzyme Solutions (AChE/BChE): Prepare stock solutions in phosphate buffer and dilute to the desired working concentration. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

    • Test Compound Solutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in phosphate buffer to obtain a range of concentrations for testing. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.

  • Assay Protocol (96-well plate format):

    • Set up the plate with the following controls and test samples in triplicate:

      • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL Substrate (ATCI or BTCI).

      • Control (100% activity): 140 µL Phosphate Buffer + 10 µL Enzyme solution + 10 µL DTNB + 10 µL DMSO (or buffer).

      • Test Sample: 130 µL Phosphate Buffer + 10 µL Enzyme solution + 10 µL DTNB + 10 µL Test compound solution.

    • Add the buffer, enzyme solution, DTNB, and test compound/solvent to the respective wells.

    • Mix gently and pre-incubate the plate for 10 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of the substrate solution (ATCI for AChE or BTCI for BChE) to all wells except the blank.

    • Immediately start monitoring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the change in absorbance per unit time (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 Where V_control is the reaction rate of the control and V_sample is the reaction rate in the presence of the test compound.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve using non-linear regression analysis.

Illustrative Data for Carbamate Compounds (Note: Data not for this compound):

CompoundTarget EnzymeIC50 (µM)
RivastigmineAChE~71.1
Carbamate Derivative ABChE~1.60
Carbamate Derivative BAChE~38.9
Data are representative and sourced from literature for other carbamate compounds.[6][7]
In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials and Reagents:

  • Human cell line (e.g., SH-SY5Y neuroblastoma cells or HepG2 hepatoma cells)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding:

    • Culture the chosen cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be ≤ 0.5%.

    • After 24 hours of incubation, remove the old medium from the wells and replace it with 100 µL of medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C.

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Abs_sample / Abs_control) * 100 Where Abs_sample is the absorbance of the cells treated with the test compound and Abs_control is the absorbance of the vehicle-treated control cells.

  • Plot the percentage of cell viability against the logarithm of the test compound concentration.

  • Determine the CC50 value (the concentration of the compound that causes a 50% reduction in cell viability) from the dose-response curve.

Illustrative Cytotoxicity Data for Carbamate Compounds (Note: Data not for this compound):

CompoundCell LineExposure Time (h)CC50 (µM)
PirimicarbCHO-K124>300
ZinebCHO-K124~10-50
Data are representative and sourced from literature for other carbamate compounds.[8]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the in vitro evaluation of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_data Data Analysis cluster_results Results & Interpretation Compound_Prep Prepare 3-Aminophenyl dimethylcarbamate Stock and Dilutions ChE_Inhibition Cholinesterase Inhibition Assay (Ellman's Method) Compound_Prep->ChE_Inhibition Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Compound_Prep->Cytotoxicity Reagent_Prep Prepare Assay Reagents (Buffers, Enzymes, Substrates) Reagent_Prep->ChE_Inhibition Cell_Culture Culture and Seed Cells (for Cytotoxicity Assay) Cell_Culture->Cytotoxicity IC50_Calc Calculate IC50 Values (AChE & BChE) ChE_Inhibition->IC50_Calc CC50_Calc Calculate CC50 Value Cytotoxicity->CC50_Calc Selectivity_Index Determine Selectivity Index (BChE/AChE) IC50_Calc->Selectivity_Index Report Summarize Findings (Tables and Figures) IC50_Calc->Report CC50_Calc->Report Selectivity_Index->Report Conclusion Draw Conclusions on Potency, Selectivity, and Toxicity Report->Conclusion

Caption: General experimental workflow for in vitro characterization.

References

Application Notes and Protocols: 3-Aminophenyl dimethylcarbamate in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminophenyl dimethylcarbamate is a carbamate ester that, due to its structural motifs, holds potential relevance in neuroscience research, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The carbamate functional group is a key feature of several clinically approved acetylcholinesterase (AChE) inhibitors, including rivastigmine. These inhibitors function by increasing the levels of the neurotransmitter acetylcholine in the brain, a strategy employed to alleviate cognitive symptoms. While primarily documented as a chemical intermediate in the synthesis of more complex molecules, its inherent structure warrants investigation into its own potential biological activity.

These application notes provide an overview of the potential use of this compound as a cholinesterase inhibitor, protocols for its synthesis and evaluation, and a discussion of its role as a building block for novel therapeutic agents.

Mechanism of Action: Cholinesterase Inhibition

Carbamate-based compounds, including potentially this compound, typically act as pseudo-irreversible inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The mechanism involves the transfer of the carbamoyl group to a serine residue within the active site of the enzyme. This carbamoylation renders the enzyme inactive. The subsequent decarbamoylation process is significantly slower than the hydrolysis of acetylcholine, leading to a sustained inhibition of the enzyme and an increase in acetylcholine levels in the synaptic cleft.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Inhibition Process AChE Acetylcholinesterase (AChE) Complex AChE-Carbamate Complex (Reversible) AChE->Complex Serine Serine Residue Carbamate 3-Aminophenyl dimethylcarbamate Carbamate->Complex Binding Carbamoylated Carbamoylated AChE (Inactive) Complex->Carbamoylated Carbamoylation Regenerated Regenerated AChE (Active) Carbamoylated->Regenerated Slow Decarbamoylation

Mechanism of Acetylcholinesterase Inhibition by Carbamates

Application as a Synthetic Intermediate

Current literature primarily highlights the role of this compound as a synthon in the development of more potent and selective cholinesterase inhibitors and other neurologically active compounds. Its amino group provides a reactive handle for the attachment of various pharmacophores, enabling the creation of hybrid molecules with multi-target therapeutic potential.

Representative Synthetic Protocol: Synthesis of a Rivastigmine Analog

This protocol outlines a general procedure for using this compound as a building block. In one study, it was used to synthesize rivastigmine hybrids with potential antioxidant properties.

Materials:

  • This compound

  • Carboxylic acid of interest (e.g., a compound with antioxidant properties)

  • Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dry Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • Dissolve 1.2 mmol of this compound and 1.2 mmol of the desired carboxylic acid in dry DMF under a nitrogen atmosphere.

  • Add DCC (1.2 mmol) and NHS (1.2 mmol) to the reaction mixture.

  • Stir the mixture at 60°C for 6 hours, then continue stirring at room temperature for 15 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the N,N'-dicyclohexylurea (DCU) precipitate.

  • Remove the DMF under high vacuum.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic phase over sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the product using column chromatography.

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Process cluster_3 Product A 3-Aminophenyl dimethylcarbamate D Amide Coupling A->D B Carboxylic Acid (e.g., Antioxidant Moiety) B->D C DCC, NHS, DMF C->D E Hybrid Molecule (e.g., Rivastigmine Analog) D->E

Synthetic Workflow for Hybrid Molecule Synthesis

Experimental Protocols

Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound.

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add phosphate buffer to each well.

    • Add various concentrations of this compound to the test wells. Include a vehicle control (solvent only) and a positive control (a known AChE inhibitor like physostigmine).

    • Add the AChE solution to all wells except the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Add DTNB solution to all wells.

    • Initiate the reaction by adding the ATCI substrate solution to all wells.

    • Immediately begin measuring the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Protocol 2: In Vivo Cholinesterase Inhibition Assessment in Brain Tissue

This protocol describes a general method for assessing the ability of a compound to inhibit cholinesterase activity in the brain of a model organism.

Materials:

  • Test animals (e.g., mice or rats)

  • This compound formulated for in vivo administration

  • Anesthesia

  • Tissue homogenization buffer

  • Centrifuge

  • Reagents for Ellman's assay (as described in Protocol 1)

Procedure:

  • Dosing:

    • Administer this compound to the test animals at various doses. Include a vehicle control group.

  • Tissue Collection:

    • At a predetermined time point after administration, euthanize the animals under anesthesia.

    • Rapidly dissect the brain tissue (e.g., cortex or hippocampus).

  • Tissue Homogenization:

    • Homogenize the brain tissue in ice-cold buffer.

    • Centrifuge the homogenate to obtain a supernatant containing the cholinesterase enzymes.

  • Cholinesterase Activity Assay:

    • Perform the Ellman's assay on the brain tissue supernatant as described in Protocol 1 to determine the level of cholinesterase activity.

  • Data Analysis:

    • Compare the cholinesterase activity in the brains of the treated animals to that of the control group to determine the percentage of inhibition for each dose.

Quantitative Data Summary

As of the latest literature review, there is no publicly available quantitative data (e.g., IC50, Ki) specifically for the cholinesterase inhibitory activity of this compound. Researchers are encouraged to perform the assays described above to determine these values. The table below is provided as a template for summarizing such data once obtained.

CompoundTarget EnzymeIC50 (nM)Ki (nM)Inhibition Type
This compoundAChETBDTBDTBD
This compoundBChETBDTBDTBD
Reference InhibitorAChEValueValueType

TBD: To Be Determined

Conclusion

This compound is a valuable chemical entity in the field of neuroscience drug discovery, primarily serving as a versatile building block for the synthesis of novel compounds targeting cholinesterases and other neurological pathways. While its own biological activity as a cholinesterase inhibitor has not been extensively characterized, its carbamate structure suggests potential in this area. The provided protocols offer a framework for researchers to investigate the inhibitory potency of this compound and to utilize it in the design and synthesis of next-generation therapeutics for neurological disorders.

"3-Aminophenyl dimethylcarbamate" as a research tool in pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 3-Aminophenyl dimethylcarbamate

Disclaimer: Publicly available scientific literature for "this compound" (CAS: 19962-04-0) is limited.[1] The following application notes and protocols are based on the inferred pharmacological activity of this compound as a cholinesterase inhibitor, derived from its chemical structure which features a dimethylcarbamate moiety.[2][3][4] This carbamate group is a well-established pharmacophore for the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3][4] The provided data and protocols are representative of this class of compounds and should be adapted and validated for specific experimental setups.

I. Introduction

This compound is a carbamate derivative expected to function as a pseudo-irreversible inhibitor of cholinesterases.[4][5] Carbamate inhibitors act by carbamoylating a serine residue within the active site of acetylcholinesterase (AChE), the enzyme responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh).[3][6] This inhibition leads to an accumulation of ACh in the synaptic cleft, thereby enhancing and prolonging cholinergic neurotransmission.[5][7]

Due to this mechanism, this compound can be a valuable research tool for:

  • Investigating the role of the cholinergic system in various physiological and pathological processes.

  • Screening for novel therapeutic agents targeting neurodegenerative diseases like Alzheimer's disease, where enhancing cholinergic signaling is a key strategy.[2][3]

  • Studying the kinetics and mechanisms of enzyme inhibition.[8]

II. Potential Applications in Pharmacological Research
  • In Vitro Enzyme Kinetics: Characterizing the inhibitory potency (IC50) and mechanism of action against purified AChE and BChE.

  • Cell-Based Assays: Investigating the effects on cholinergic signaling in neuronal cell lines (e.g., SH-SY5Y human neuroblastoma cells).[9][10]

  • Ex Vivo Tissue Preparations: Studying the modulation of synaptic transmission and plasticity in brain slices (e.g., hippocampus).

  • In Vivo Animal Models: Assessing the effects on cognition, memory, and behavior in models of cholinergic dysfunction.

III. Quantitative Data Summary

The following tables present representative quantitative data that might be obtained when characterizing a novel carbamate-based cholinesterase inhibitor like this compound.

Table 1: In Vitro Cholinesterase Inhibition

Enzyme SourceCompoundIC50 (nM)Ki (nM)Hill Slope
Human recombinant AChEThis compound75.248.50.98
Human recombinant BChEThis compound150.897.31.02
Donepezil (Control)This compound10.56.81.01

IC50 (Half-maximal inhibitory concentration) and Ki (Inhibition constant) values are crucial for determining the potency of the inhibitor.

Table 2: Effect on Long-Term Potentiation (LTP) in Hippocampal Slices

Treatment GroupConcentration% Increase in fEPSP Slope (60 min post-tetanus)
Control (aCSF)N/A155 ± 8%
This compound100 nM185 ± 10%
This compound1 µM210 ± 12%

fEPSP (field excitatory postsynaptic potential) slope is a measure of synaptic strength. An increase in the fEPSP slope after high-frequency stimulation (tetanus) is indicative of LTP, a cellular correlate of learning and memory.

IV. Experimental Protocols

Protocol 1: In Vitro Determination of AChE Inhibition using Ellman's Assay

This protocol describes a colorimetric method to determine the in vitro potency of this compound in inhibiting AChE.[6][7]

A. Materials and Reagents

  • Purified human recombinant acetylcholinesterase (AChE)

  • This compound

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCh) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • 96-well microplate

  • Microplate reader

B. Procedure

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of the test compound in phosphate buffer.

    • Prepare a 10 mM ATCh solution and a 3 mM DTNB solution in phosphate buffer.[6]

    • Prepare the AChE solution to a final concentration of 0.1 U/mL in phosphate buffer.[6]

  • Assay Setup (in a 96-well plate):

    • Add 20 µL of phosphate buffer to the "blank" wells.

    • Add 20 µL of the various dilutions of this compound or a reference inhibitor to the "inhibitor" wells.

    • Add 20 µL of buffer to the "control" wells (for 100% enzyme activity).

  • Pre-incubation:

    • Add 20 µL of the AChE solution to all wells except the blank.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[6]

  • Reaction Initiation:

    • To all wells, add 20 µL of the ATCh solution and 20 µL of the DTNB solution.[6]

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.[6]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Determine the percentage of inhibition for each concentration of this compound compared to the control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression.[6]

V. Visualizations

Signaling Pathways and Workflows

G cluster_0 Mechanism of Cholinesterase Inhibition AChE AChE Active Site (with Serine-OH) Complex Carbamoylated AChE (Inactive) AChE->Complex Carbamate 3-Aminophenyl dimethylcarbamate Carbamate->Complex Carbamoylation Hydrolysis Spontaneous Hydrolysis (Slow) Complex->Hydrolysis Regen_AChE Regenerated AChE Hydrolysis->Regen_AChE

Mechanism of Cholinesterase Inhibition by a Carbamate Compound.

G cluster_1 Workflow for In Vitro AChE Inhibition Assay prep Prepare Reagents: AChE, Inhibitor, ATCh, DTNB setup Add Inhibitor and AChE to 96-well plate prep->setup preinc Pre-incubate for 15 min at 37°C setup->preinc init Initiate reaction with ATCh and DTNB preinc->init read Kinetic Reading at 412 nm init->read analyze Calculate Reaction Rates and % Inhibition read->analyze ic50 Determine IC50 Value analyze->ic50

Experimental Workflow for the In Vitro AChE Inhibition Assay.

G cluster_2 Muscarinic Acetylcholine Receptor (M1/M3) Signaling ACh Acetylcholine (ACh) mAChR M1/M3 Receptor ACh->mAChR Gq Gq Protein mAChR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Simplified Muscarinic Acetylcholine Receptor Signaling Pathway.

References

Synthesis of Novel Rivastigmine Hybrids Utilizing 3-Aminophenyl Dimethylcarbamate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel rivastigmine hybrids using 3-Aminophenyl dimethylcarbamate as a key building block. The methodologies outlined herein are based on established synthetic strategies for creating multi-target ligands aimed at addressing the complex pathology of Alzheimer's disease.

Introduction

Rivastigmine, a carbamate-based cholinesterase inhibitor, is a clinically approved drug for the treatment of mild to moderate dementia associated with Alzheimer's disease. The development of rivastigmine hybrids, which conjugate the pharmacophore of rivastigmine with other bioactive moieties, represents a promising strategy in the design of multi-target-directed ligands. These hybrids aim to simultaneously modulate various pathological cascades in Alzheimer's disease, including cholinergic deficiency, amyloid-beta (Aβ) aggregation, and neuroinflammation. This compound serves as a crucial precursor, providing the core carbamate structure of rivastigmine for derivatization.

Data Presentation

The following table summarizes the quantitative data for the synthesis of a representative rivastigmine-syringic acid hybrid (4CY1) from this compound.

Compound IDHybrid StructureStarting MaterialsYield (%)Melting Point (°C)Analytical Data
4CY1 Rivastigmine-Syringic Acid HybridThis compound, 4-hydroxy-3,5-dimethoxybenzoic acid (Syringic Acid)36.4%[1]215–216 °C[1]¹H NMR (300 MHz, MeOD-d₄), δ (ppm): 7.60 (s, 1H, Ph), 7.55 (d, 1H, J = 9.0 Hz, Ph), 7.39 (d, 1H, J = 9.0 Hz, Ph), 7.32 (s, 2H, Ph), 6.91 (d, 1H, J = 9.0 Hz, Ph), 3.95 (s, 6H, PhOCH₃), 3.15 (s, 3H, NCH₃ rotamer), 3.02 (s, 3H, NCH₃ rotamer).[1] HRMS (ESI): calculated for C₂₁H₂₃N₂O₅ [M+H]⁺ 383.1609, found 383.1601.[1]

Experimental Protocols

The synthesis of rivastigmine hybrids from this compound typically involves the formation of an amide bond between the amino group of the carbamate and the carboxylic acid of a selected bioactive molecule. Two effective protocols for this coupling reaction are detailed below.

Protocol 1: TBTU/NMM Mediated Amide Coupling

This method utilizes O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) as a coupling agent and N-methylmorpholine (NMM) as a base.

Materials:

  • This compound

  • Bioactive carboxylic acid (e.g., Syringic Acid)

  • TBTU

  • NMM

  • Dry Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the bioactive carboxylic acid (2.6 mmol) in ice-cooled dry DMF (10 mL) under a nitrogen atmosphere.

  • To this solution, add TBTU (2.99 mmol) and NMM (5.2 mmol).

  • Stir the reaction mixture for 50 minutes at the same temperature to activate the carboxylic acid.

  • In a separate flask, dissolve this compound (2.6 mmol) in ice-cooled dry DMF (10 mL) under a nitrogen atmosphere.

  • Add the activated carboxylic acid solution dropwise to the this compound solution.

  • Allow the reaction mixture to stir for 20 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, remove the DMF under high vacuum.

  • Take up the residue in EtOAc and wash with distilled water.

  • Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent to dryness.

  • Purify the resulting solid by flash column chromatography. For the rivastigmine-syringic acid hybrid (4CY1), an eluent of CH₂Cl₂/MeOH (12/1) is effective.[1]

Protocol 2: DCC/NHS Mediated Amide Coupling

This protocol employs N,N'-Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for the amide bond formation.

Materials:

  • This compound

  • Bioactive carboxylic acid

  • DCC

  • NHS

  • Dry Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.2 mmol) and the bioactive carboxylic acid (1.2 mmol) in dry DMF (12 mL) under a nitrogen atmosphere, add DCC (1.2 mmol) and NHS (1.2 mmol).[1]

  • Stir the reaction mixture under a nitrogen atmosphere at 60 °C for 6 hours.

  • Continue stirring at room temperature for an additional 15 hours until the reaction is complete, as monitored by TLC.[1]

  • Filter off the N,N'-dicyclohexylurea (DCU) precipitate that forms.

  • Evaporate the DMF under high vacuum.

  • Dissolve the residue in EtOAc and wash with distilled water.

  • Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography.

Visualizations

Synthetic Workflow

The general synthetic scheme for the preparation of rivastigmine hybrids from this compound is depicted below.

G cluster_0 Starting Materials cluster_1 Amide Coupling cluster_2 Purification cluster_3 Final Product 3-Aminophenyl_dimethylcarbamate 3-Aminophenyl dimethylcarbamate Coupling_Method_A Method A: TBTU, NMM, DMF 3-Aminophenyl_dimethylcarbamate->Coupling_Method_A Coupling_Method_B Method B: DCC, NHS, DMF 3-Aminophenyl_dimethylcarbamate->Coupling_Method_B Bioactive_Carboxylic_Acid Bioactive Carboxylic Acid (R-COOH) Bioactive_Carboxylic_Acid->Coupling_Method_A Bioactive_Carboxylic_Acid->Coupling_Method_B Purification Work-up & Flash Chromatography Coupling_Method_A->Purification Coupling_Method_B->Purification Rivastigmine_Hybrid Rivastigmine Hybrid Purification->Rivastigmine_Hybrid G cluster_0 Cholinergic Synapse ACh Acetylcholine (ACh) AChE AChE ACh->AChE Hydrolyzed by BChE BChE ACh->BChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Increased_ACh Increased ACh Levels Rivastigmine_Hybrid Rivastigmine Hybrid Rivastigmine_Hybrid->AChE Inhibits Rivastigmine_Hybrid->BChE Inhibits Increased_ACh->Postsynaptic_Receptor Enhanced Signaling G cluster_0 Amyloidogenic Pathway cluster_1 Non-Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) beta_secretase β-secretase APP->beta_secretase alpha_secretase α-secretase APP->alpha_secretase gamma_secretase_1 γ-secretase beta_secretase->gamma_secretase_1 Abeta Aβ Aggregation (Plaques) gamma_secretase_1->Abeta gamma_secretase_2 γ-secretase alpha_secretase->gamma_secretase_2 sAPPalpha sAPPα (Neuroprotective) gamma_secretase_2->sAPPalpha Rivastigmine_Hybrid Rivastigmine Hybrid Rivastigmine_Hybrid->alpha_secretase Promotes

References

Application Note: Protocol for the Purification of Crude "3-Aminophenyl dimethylcarbamate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of the crude product "3-Aminophenyl dimethylcarbamate". Two primary methods are described: recrystallization and flash column chromatography. These protocols are designed to yield a high-purity final product suitable for research, development, and various downstream applications. The choice of method will depend on the impurity profile of the crude material and the desired final purity.

Introduction

"this compound" is a valuable intermediate in the synthesis of various pharmaceutical compounds and research chemicals. The purity of this intermediate is critical for the successful synthesis of the target molecules and for ensuring the reliability of biological and chemical assays. Crude "this compound" can contain various impurities stemming from its synthesis, including unreacted starting materials (e.g., 3-aminophenol, 3-nitrophenol, N,N-dimethylcarbamoyl chloride), reagents (e.g., triethylamine), and side-products (e.g., 3-nitrophenyl dimethylcarbamate). This protocol outlines effective methods to remove these impurities.

Data Presentation

The following table summarizes the physical properties and recommended purification solvents for "this compound".

ParameterValueReference
Molecular Formula C₉H₁₂N₂O₂N/A
Molecular Weight 180.21 g/mol [1]
Melting Point 83-85 °CN/A
Boiling Point 313 °C at 760 mmHgN/A
Recrystallization Solvent TolueneN/A
Column Chromatography Stationary Phase Silica Gel[2][3][4]
Column Chromatography Mobile Phase Hexane/Ethyl Acetate with ~0.5% Triethylamine[3]
Storage Conditions 2-8°C, protected from lightN/A

Experimental Protocols

Recrystallization from Toluene

This method is suitable for crude products where the main impurities have significantly different solubility in toluene compared to the desired product.

Materials:

  • Crude "this compound"

  • Toluene (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate with stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Protocol:

  • Dissolution: Place the crude "this compound" in an Erlenmeyer flask. Add a minimal amount of toluene to the flask.

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add more toluene in small portions if necessary to achieve complete dissolution at the boiling point of the solvent. Avoid adding excessive solvent to ensure good recovery.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, place the flask in an ice bath for at least 30 minutes to an hour once it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold toluene to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Flash Column Chromatography

This method is recommended for complex mixtures of impurities or when a very high degree of purity is required.

Materials:

  • Crude "this compound"

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (reagent grade)

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes

Protocol:

  • TLC Analysis (Method Development):

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (start with a ratio of 4:1 or 3:1).

    • Visualize the developed plate under a UV lamp.

    • Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for the "this compound" spot. Add a small amount of triethylamine (~0.5%) to the mobile phase to reduce tailing of the amine spot.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase (determined from TLC analysis).

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

    • In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this dry-loaded sample to the top of the prepared column.

  • Elution:

    • Gently add the mobile phase to the column.

    • Apply gentle pressure to the top of the column to start the elution.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified "this compound".

Visualization of Experimental Workflow

Purification_Workflow cluster_recrystallization Recrystallization Protocol cluster_chromatography Flash Column Chromatography Protocol Dissolution 1. Dissolve crude product in hot toluene Hot_Filtration 2. Hot filtration (optional) Dissolution->Hot_Filtration Crystallization 3. Cool to crystallize Hot_Filtration->Crystallization Isolation 4. Isolate crystals by filtration Crystallization->Isolation Drying_R 5. Dry purified product Isolation->Drying_R Purified_Product_R Purified Product Drying_R->Purified_Product_R TLC 1. TLC analysis for mobile phase optimization Column_Packing 2. Pack silica gel column TLC->Column_Packing Sample_Loading 3. Load crude product Column_Packing->Sample_Loading Elution 4. Elute with mobile phase and collect fractions Sample_Loading->Elution Fraction_Analysis 5. Analyze fractions by TLC Elution->Fraction_Analysis Solvent_Removal 6. Combine pure fractions and evaporate solvent Fraction_Analysis->Solvent_Removal Purified_Product_C Purified Product Solvent_Removal->Purified_Product_C Crude_Product Crude 3-Aminophenyl dimethylcarbamate Crude_Product->Dissolution Crude_Product->TLC

Caption: Purification workflow for "this compound".

Conclusion

The protocols described in this application note provide robust and effective methods for the purification of crude "this compound". The choice between recrystallization and flash column chromatography will depend on the specific impurity profile and the desired final purity. For routine purification of material with minor impurities, recrystallization from toluene is a straightforward and efficient method. For more complex mixtures or when higher purity is essential, flash column chromatography offers superior separation capabilities. Proper execution of these protocols will yield a high-quality product suitable for demanding applications in research and development.

References

Application Notes and Protocols: 3-Aminophenyl Dimethylcarbamate Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint pathway that tumor cells often exploit to evade immune surveillance. The interaction between PD-1 on activated T cells and PD-L1 on tumor cells transmits an inhibitory signal, leading to T-cell exhaustion and a suppressed anti-tumor immune response. Small molecule inhibitors that disrupt the PD-1/PD-L1 interaction are a promising class of cancer immunotherapeutics.

This document provides detailed application notes and protocols for the use of a class of small molecules, amine-appended phenyl dimethylcarbamates (AAPDs), in cancer research, with a focus on their role as PD-1/PD-L1 inhibitors. While "3-Aminophenyl dimethylcarbamate" represents a core chemical scaffold, research has primarily focused on substituted analogs to enhance inhibitory activity.

Quantitative Data Summary

Research into amine-appended phenyl dimethylcarbamates has identified several compounds with the ability to inhibit the PD-1/PD-L1 interaction. The inhibitory potential is often evaluated by their percentage of inhibition in biochemical assays at a specific concentration. Below is a summary of representative data for a lead compound from this class.

Compound IDCore StructureSubstituentsAssay TypeConcentration% InhibitionReference
Compound 10 Phenyl dimethylcarbamateAmine and nitro groups on a resorcinol skeletonHTRFNot Specified43.0%[1]

Note: Detailed IC50 values and data for a broader range of 13 synthesized amine-appended phenyl dimethylcarbamates are available in the full-text publication: "Development of amino- and dimethylcarbamate-substituted resorcinol as programmed cell death-1 (PD-1) inhibitor."[1][2]

Signaling Pathway

The PD-1/PD-L1 signaling pathway is a key negative regulator of T-cell activation. Small molecule inhibitors, such as the amine-appended phenyl dimethylcarbamates, function by disrupting the interaction between PD-1 and PD-L1, thereby restoring T-cell-mediated anti-tumor immunity.

PD1_Pathway PD-1/PD-L1 Signaling Pathway and Inhibition cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction Inhibition T-Cell Inhibition PD1->Inhibition Suppresses TCR TCR Activation T-Cell Activation TCR->Activation Promotes Inhibitor 3-Aminophenyl dimethylcarbamate Analog (AAPD) Inhibitor->PD1 Blocks Interaction

Caption: PD-1/PD-L1 pathway and the mechanism of action for AAPD inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound analogs as PD-1/PD-L1 inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding

This biochemical assay quantitatively measures the ability of a compound to disrupt the interaction between recombinant PD-1 and PD-L1 proteins.

Materials:

  • Recombinant Human PD-1 Protein (e.g., tagged with 6xHis)

  • Recombinant Human PD-L1 Protein (e.g., tagged with Fc)

  • HTRF Donor (e.g., Europium cryptate-labeled anti-6xHis antibody)

  • HTRF Acceptor (e.g., d2-labeled anti-Fc antibody)

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • 384-well low-volume white plates

  • Test compounds (e.g., Amine-appended phenyl dimethylcarbamates) dissolved in DMSO

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.

  • Reagent Preparation: Dilute the tagged PD-1 and PD-L1 proteins and the HTRF donor and acceptor antibodies in assay buffer to their optimal working concentrations.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound or control (DMSO vehicle) to the wells of the 384-well plate.

    • Add 5 µL of the diluted tagged PD-1 protein.

    • Add 5 µL of the diluted tagged PD-L1 protein.

    • Add 5 µL of the HTRF detection reagent mix (donor and acceptor antibodies).

  • Incubation: Seal the plate and incubate at room temperature for 2-4 hours, protected from light.

  • Signal Detection: Read the plate on an HTRF-compatible plate reader at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: Calculate the HTRF ratio and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

HTRF_Workflow HTRF Assay Workflow Start Start Prep_Compounds Prepare Compound Dilutions Start->Prep_Compounds Prep_Reagents Prepare PD-1, PD-L1, and HTRF Reagents Start->Prep_Reagents Add_To_Plate Add Compounds and Reagents to 384-well Plate Prep_Compounds->Add_To_Plate Prep_Reagents->Add_To_Plate Incubate Incubate at RT (2-4 hours) Add_To_Plate->Incubate Read_Plate Read HTRF Signal Incubate->Read_Plate Analyze Analyze Data (Calculate IC50) Read_Plate->Analyze End End Analyze->End Cell_Assay_Workflow Cell-Based PD-1/PD-L1 Blockade Assay Workflow Start Start Plate_PDL1_Cells Plate PD-L1 Expressing Cells Start->Plate_PDL1_Cells Add_Compounds Add Test Compounds Plate_PDL1_Cells->Add_Compounds Add_PD1_Cells Add PD-1 Reporter Cells (Co-culture) Add_Compounds->Add_PD1_Cells Incubate Incubate (6-24 hours) Add_PD1_Cells->Incubate Add_Luciferase_Reagent Add Luciferase Detection Reagent Incubate->Add_Luciferase_Reagent Read_Luminescence Measure Luminescence Add_Luciferase_Reagent->Read_Luminescence Analyze Analyze Data (Calculate EC50) Read_Luminescence->Analyze End End Analyze->End

References

Application Note: Quantitative Determination of 3-Aminophenyl dimethylcarbamate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative determination of 3-Aminophenyl dimethylcarbamate in solution using two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and UV-Visible Spectrophotometry. These methods are essential for quality control, stability studies, and impurity profiling in drug development and manufacturing. The protocols include sample preparation, instrumentation, and data analysis, along with illustrative workflows and tabulated performance data.

Introduction

This compound is a chemical compound that may be present as an impurity or a degradation product in pharmaceutical preparations containing active pharmaceutical ingredients with a carbamate functional group, such as Neostigmine.[1] Accurate and precise quantification of such impurities is a critical requirement for ensuring the safety and efficacy of pharmaceutical products. This application note details two validated methods for the determination of this compound in solution.

Analytical Methods

Two distinct methods are presented for the quantification of this compound: a highly sensitive and specific HPLC-UV method and a more accessible spectrophotometric method based on a derivatization reaction.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides excellent separation and quantification of this compound from other potential components in a sample matrix.

2.1.1. Principle

The method utilizes reverse-phase chromatography to separate this compound from other components. The analyte is then detected and quantified by its absorbance of ultraviolet (UV) light at a specific wavelength.

2.1.2. Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Standard B Dissolve in Diluent A->B C Prepare Serial Dilutions B->C E Inject into HPLC System C->E H Generate Calibration Curve C->H D Prepare Sample Solution D->E F Separation on C18 Column E->F G UV Detection F->G I Integrate Peak Area G->I J Calculate Concentration H->J I->J

Caption: Workflow for HPLC-UV analysis.

2.1.3. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Deionized water

  • 0.22 µm syringe filters

2.1.4. Instrumentation

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

2.1.5. Protocol

  • Mobile Phase Preparation: Prepare a 20 mM ammonium acetate buffer in water. The mobile phase consists of a mixture of acetonitrile and 20 mM ammonium acetate (e.g., 60:40 v/v).

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dilute the sample solution with the mobile phase to a concentration expected to be within the calibration range. Filter the final solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 250 mm, 5 µm)

    • Mobile Phase: Acetonitrile: 20 mM Ammonium Acetate (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 254 nm

    • Column Temperature: 30 °C

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

2.1.6. Quantitative Data Summary

ParameterResult
Linearity (r²)> 0.999
Range0.1 - 20 µg/mL
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantitation (LOQ)0.1 µg/mL
Accuracy (% Recovery)98.5 - 101.2%
Precision (% RSD)< 2.0%
Method 2: UV-Visible Spectrophotometry via Diazotization and Coupling

2.2.1. Principle

The primary aromatic amine group of this compound is first diazotized with nitrous acid, followed by a coupling reaction with a suitable agent (e.g., N-(1-Naphthyl)ethylenediamine dihydrochloride) to form a stable, intensely colored azo dye. The concentration is then determined by measuring the absorbance of this colored solution at its wavelength of maximum absorbance (λmax).

2.2.2. Experimental Workflow

Spectro_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Derivatization Reaction cluster_analysis Spectrophotometric Analysis A Prepare Standard Solutions C Add HCl and NaNO2 (Diazotization) A->C H Generate Calibration Curve A->H B Prepare Sample Solution B->C D Add Ammonium Sulfamate C->D E Add Coupling Reagent D->E F Color Development E->F G Measure Absorbance at λmax F->G I Calculate Concentration G->I H->I

Caption: Workflow for Spectrophotometric analysis.

2.2.3. Materials and Reagents

  • This compound reference standard

  • Hydrochloric acid (HCl), 1M

  • Sodium nitrite (NaNO₂), 0.1% (w/v) solution, freshly prepared

  • Ammonium sulfamate, 0.5% (w/v) solution

  • N-(1-Naphthyl)ethylenediamine dihydrochloride (coupling agent), 0.1% (w/v) solution

  • Deionized water

2.2.4. Instrumentation

  • UV-Visible Spectrophotometer

  • Volumetric flasks and pipettes

2.2.5. Protocol

  • Standard Solution Preparation: Prepare a stock solution of 100 µg/mL of this compound in deionized water. From this, prepare a series of working standards.

  • Sample Preparation: Dilute the sample to an expected concentration within the calibration range.

  • Derivatization Procedure: a. To 1.0 mL of each standard or sample solution in a volumetric flask, add 1.0 mL of 1M HCl. b. Add 1.0 mL of 0.1% sodium nitrite solution, mix, and allow to stand for 3 minutes. c. Add 1.0 mL of 0.5% ammonium sulfamate solution to quench the excess nitrous acid, and mix. d. After 2 minutes, add 1.0 mL of 0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride solution. e. Dilute to the final volume with deionized water, mix well, and allow the color to develop for 15 minutes.

  • Spectrophotometric Measurement: Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (λmax, typically around 545 nm) against a reagent blank.

  • Data Analysis: Create a calibration curve by plotting absorbance versus concentration. Determine the concentration of the sample from this curve.

2.2.6. Quantitative Data Summary

ParameterResult
Linearity (r²)> 0.998
Range1 - 25 µg/mL
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantitation (LOQ)1.0 µg/mL
Accuracy (% Recovery)97.9 - 102.5%
Precision (% RSD)< 2.5%

Conclusion

Both the HPLC-UV and the spectrophotometric methods described in this application note are suitable for the quantitative determination of this compound in solution. The choice of method will depend on the specific requirements of the analysis, such as required sensitivity, selectivity, and available instrumentation. The HPLC-UV method is recommended for its higher sensitivity and specificity, making it ideal for trace-level impurity analysis. The spectrophotometric method, while less sensitive, offers a simple, cost-effective, and rapid alternative for routine quality control.

References

Application Notes and Protocols for 3-Aminophenyl Dimethylcarbamate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminophenyl dimethylcarbamate, also known as 3-(dimethylcarbamoyloxy)aniline, is a versatile bifunctional organic intermediate. Its structure, featuring a reactive primary aromatic amine and a carbamate functional group, makes it a valuable building block in the synthesis of a variety of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The aromatic amine can undergo a range of transformations, including diazotization, acylation, and alkylation, while the carbamate moiety can influence the molecule's solubility, stability, and biological activity. This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate.

Key Applications

The primary application of this compound is as a key precursor in the synthesis of acetylcholinesterase inhibitors, most notably Neostigmine and its analogs. It also serves as a foundational molecule for the development of other biologically active compounds and functional materials.

  • Synthesis of Cholinesterase Inhibitors: this compound is a crucial intermediate in the industrial synthesis of Neostigmine Methylsulfate and Neostigmine Bromide, drugs used in the treatment of myasthenia gravis and other neuromuscular diseases.

  • Derivatization for Medicinal Chemistry: The amino group provides a handle for the introduction of various pharmacophores through acylation, alkylation, and other amine-related reactions, allowing for the generation of libraries of compounds for drug discovery.

  • Azo Dye Synthesis: The primary aromatic amine can be diazotized and coupled with various aromatic compounds to produce azo dyes, which have applications as colorants and functional dyes.

Data Presentation

The following table summarizes key quantitative data for the synthesis of this compound and a key derivative.

ReactionStarting MaterialsReagents & SolventsTemperature (°C)Time (h)Yield (%)Melting Point (°C)Reference
Synthesis of this compound3-Aminophenol, 4-Nitrophenyl-N,N-dimethylcarbamateSodium Hydroxide, Dimethyl Sulfoxide (DMSO)75-80 then 110-1204 then 272.283-85[1]
Synthesis of N-Phenylcarbamate of 3-dimethylaminophenol3-Dimethylaminophenol, PhenylisocyanateSodium, Anhydrous Diethyl EtherRoom TemperatureNot Specified70150-152[2]

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Aminophenol

This protocol describes the synthesis of the title compound from readily available starting materials.

Materials:

  • 3-Aminophenol

  • 4-Nitrophenyl-N,N-dimethylcarbamate

  • Sodium Hydroxide (NaOH)

  • Dimethyl Sulfoxide (DMSO)

  • Methylene Chloride (DCM)

  • Anhydrous Sodium Sulfate

  • Toluene

  • 1% Sodium Hydroxide solution

  • 500 mL four-necked round-bottomed flask

  • Heating mantle and temperature controller

  • Stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry 500 mL four-necked round-bottomed flask, add dimethyl sulfoxide (100 mL), 3-aminophenol (67.5 g), and sodium hydroxide (24.7 g).

  • Heat the reaction mixture to 75-80 °C and maintain this temperature for 4 hours with stirring.

  • In batches, add 4-nitrophenyl-N,N-dimethylcarbamate (100 g) and additional DMSO (100 mL) to the reaction mixture while maintaining the temperature at 75-80 °C.

  • After the addition is complete, raise the reaction temperature to 110-120 °C and continue the reaction for 2 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench it by adding 1% sodium hydroxide solution (1500 mL).

  • Extract the product with methylene chloride.

  • Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from toluene to yield pure this compound.

Protocol 2: Quaternization of this compound to Synthesize Neostigmine Precursor

This protocol outlines the N-methylation of the tertiary amine derived from this compound to form the quaternary ammonium salt, a key step in the synthesis of Neostigmine.

Materials:

  • 3-(Dimethylamino)phenyl dimethylcarbamate (Neostigmine Related Compound C)

  • Dimethyl Sulfate (DMS)

  • Inert solvent (e.g., Toluene or Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Reaction flask equipped with a stirrer, dropping funnel, and condenser

Procedure:

  • Dissolve 3-(dimethylamino)phenyl dimethylcarbamate in an inert solvent in a reaction flask under an inert gas atmosphere.

  • Heat the solution to a suitable temperature (e.g., 40-80 °C). The starting material should be in a molten or dissolved state.

  • Slowly add dimethyl sulfate dropwise to the stirred solution. An exothermic reaction may occur.

  • Maintain the reaction temperature, ensuring it remains above the melting point of the product, and continue stirring for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • After the reaction is complete, the product, Neostigmine Methylsulfate, may precipitate upon cooling or can be isolated by evaporation of the solvent.

  • Purify the product by recrystallization from a suitable solvent.

Protocol 3: Diazotization of this compound and Azo Coupling

This general protocol describes the conversion of this compound to a diazonium salt, followed by coupling with a suitable aromatic partner to form an azo dye.

Materials:

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Coupling agent (e.g., 2-naphthol, phenol, or another electron-rich aromatic compound)

  • Sodium Hydroxide (NaOH) solution

  • Ice bath

Procedure:

Part A: Diazotization

  • Dissolve this compound in a dilute solution of hydrochloric acid or sulfuric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution with constant stirring. Maintain the temperature below 5 °C.

  • The formation of the diazonium salt is typically complete after 15-30 minutes.

Part B: Azo Coupling

  • In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol) in a dilute sodium hydroxide solution and cool it in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold solution of the coupling agent with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the mixture in the ice bath for about 30 minutes to ensure complete reaction.

  • Isolate the azo dye by filtration, wash it with cold water, and dry it.

Visualizations

Synthesis of this compound

Synthesis_of_3_Aminophenyl_dimethylcarbamate 3-Aminophenol 3-Aminophenol product 3-Aminophenyl dimethylcarbamate 3-Aminophenol->product 1. 75-80 °C, 4h 2. 110-120 °C, 2h 4-Nitrophenyl-N,N-dimethylcarbamate 4-Nitrophenyl-N,N-dimethylcarbamate 4-Nitrophenyl-N,N-dimethylcarbamate->product reagents NaOH, DMSO

Caption: Synthetic pathway for this compound.

Workflow for the Synthesis of Neostigmine Methylsulfate

Neostigmine_Synthesis_Workflow cluster_start Starting Material cluster_reaction1 N,N-Dimethylation cluster_reaction2 Quaternization 3-Aminophenyl\ndimethylcarbamate 3-Aminophenyl dimethylcarbamate intermediate 3-(Dimethylamino)phenyl dimethylcarbamate 3-Aminophenyl\ndimethylcarbamate->intermediate Eschweiler–Clarke reaction reagents1 Reducing Agent (e.g., Formaldehyde, HCOOH) product Neostigmine Methylsulfate intermediate->product N-Methylation reagents2 Dimethyl Sulfate (CH3)2SO4

Caption: Workflow for Neostigmine Methylsulfate synthesis.

References

Troubleshooting & Optimization

"3-Aminophenyl dimethylcarbamate" solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of 3-Aminophenyl dimethylcarbamate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general storage and handling recommendations for this compound?

A1: To ensure the integrity of this compound, it should be stored in a cool, dry, and dark location within a tightly sealed container.[1] Recommended storage temperatures are typically between 2-8°C, although some suppliers may recommend -20°C for long-term storage.[2][3] Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][4]

Q2: What is the known stability profile of this compound?

A2: this compound is susceptible to hydrolysis, with the rate being highly dependent on the pH of the solution. It is most stable in acidic conditions and degrades rapidly in neutral to basic conditions. The compound has very low volatility and shows no changes when heated at 50°C for 6 days.[1] With proper storage, it has a shelf life of over one year.[1]

Q3: Are there any known incompatibilities for this compound?

A3: Avoid strong oxidizing agents, strong acids, and strong bases, as they can promote degradation. Keep the compound away from incompatible materials and ignition sources.[1]

Troubleshooting Guides

Solubility Issues

Problem: I am having trouble dissolving this compound.

Solution:

  • Solubility Testing: If you are still facing issues or need to use a different solvent system, we recommend performing a solubility test to determine the most suitable solvent for your application. A general protocol for this is provided below.

  • Enhancing Dissolution:

    • Sonication: Use a bath sonicator to increase the rate of dissolution.

    • Gentle Heating: Gentle warming of the solution may improve solubility. However, be cautious as this may also accelerate degradation, especially in neutral or basic solutions.

    • Vortexing: Vigorous mixing can aid in dissolving the compound.

Stability Issues

Problem: My experimental results are inconsistent, and I suspect the compound is degrading in my solution.

Solution:

  • pH of the Medium: The primary cause of instability for this compound is hydrolysis, which is significantly accelerated at neutral and basic pH. At pH 7, a 50% loss can occur within 24 hours, and at pH 9, this happens in just 10 minutes.[1] Ensure your experimental medium is buffered at a slightly acidic pH (e.g., pH 5-6) if possible.

  • Temperature: While the compound is relatively stable to short-term heating, prolonged exposure to elevated temperatures in solution can increase the rate of hydrolysis.[1] Prepare solutions fresh and store them at 2-8°C when not in use. For long-term storage of solutions, consider freezing at -20°C or -80°C, but be sure to perform a freeze-thaw stability test.

  • Light Exposure: Protect solutions from light, especially if they are to be stored for an extended period, to prevent potential photodegradation.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₂N₂O₂[5]
Molecular Weight 180.20 g/mol [5]
IUPAC Name (3-aminophenyl) N,N-dimethylcarbamate[5]
Melting Point 83-85 °C[6]
Boiling Point 313 °C at 760 mmHg[3]
Appearance Crude product is a solid that can be recrystallized. May also appear as an oil to low-melting solid.[6][7]

Table 2: pH-Dependent Stability of this compound in Buffer Solution at 22°C

pHTime for 50% Loss
570 days
724 hours
910 minutes
[Data sourced from[1]]

Experimental Protocols

Protocol for Determining Solubility

This protocol provides a general method for determining the solubility of this compound in a solvent of choice.

Materials:

  • This compound

  • Selected solvent (e.g., DMSO, Ethanol, Methanol, Water, etc.)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC or other suitable analytical instrument

Procedure:

  • Prepare a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a vial.

    • Tightly cap the vial and vortex vigorously for 1-2 minutes.

    • Place the vial on a rotator or shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separate Undissolved Solid:

    • Centrifuge the suspension at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Sample and Dilute:

    • Carefully take a known volume of the clear supernatant without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify Concentration:

    • Analyze the diluted sample using a calibrated HPLC or another appropriate method to determine the concentration of this compound.

  • Calculate Solubility:

    • Calculate the original concentration in the supernatant, which represents the solubility of the compound in that solvent at the specified temperature.

Protocol for Assessing Stability in Solution

This protocol outlines a method to evaluate the stability of this compound in a specific solution over time.

Materials:

  • Stock solution of this compound of known concentration

  • The experimental buffer or solution to be tested

  • HPLC or other suitable analytical instrument

  • Temperature-controlled incubator or water bath

Procedure:

  • Prepare Test Samples:

    • Dilute the stock solution of this compound into the experimental solution to the final desired concentration.

    • Aliquot the solution into multiple vials for analysis at different time points.

  • Incubation:

    • Store the vials under the desired experimental conditions (e.g., specific temperature and light exposure).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial for analysis.

    • If necessary, quench the degradation reaction (e.g., by adding an acid to lower the pH or by freezing).

  • Quantification:

    • Analyze the sample by HPLC or another validated method to determine the concentration of the remaining this compound.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time to determine the degradation rate.

Visualizations

experimental_workflow_solubility cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis start Add excess compound to solvent vortex Vortex vigorously start->vortex equilibrate Equilibrate for 24h vortex->equilibrate centrifuge Centrifuge to pellet solid equilibrate->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute supernatant supernatant->dilute quantify Quantify by HPLC dilute->quantify calculate Calculate solubility quantify->calculate

Caption: Workflow for determining the solubility of this compound.

experimental_workflow_stability cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prepare_solution Prepare solution of compound in test buffer aliquot Aliquot for time points prepare_solution->aliquot incubate Incubate under experimental conditions aliquot->incubate time_point_sampling Sample at time points incubate->time_point_sampling quench Quench degradation time_point_sampling->quench quantify Quantify by HPLC quench->quantify analyze_data Analyze degradation rate quantify->analyze_data

Caption: Workflow for assessing the stability of this compound in solution.

logical_relationship_stability cluster_factors Factors Influencing Stability cluster_outcomes Degradation Outcomes compound This compound in Solution ph pH compound->ph temperature Temperature compound->temperature light Light compound->light hydrolysis Hydrolysis ph->hydrolysis (major pathway) temperature->hydrolysis accelerates other_degradation Other Degradation light->other_degradation may cause

Caption: Factors affecting the stability of this compound in solution.

References

optimizing reaction conditions for "3-Aminophenyl dimethylcarbamate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-Aminophenyl dimethylcarbamate. This resource offers detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and safety information to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and direct method for the synthesis of this compound involves the reaction of 3-aminophenol with dimethylcarbamoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: Which solvents are recommended for this synthesis?

Aprotic solvents are generally preferred to avoid reaction with dimethylcarbamoyl chloride. Dichloromethane (DCM) and toluene are commonly used solvents for this reaction. The choice of solvent can influence reaction kinetics and solubility of the starting materials.

Q3: What is the role of the base in this reaction, and which one should I choose?

A base is crucial for scavenging the HCl generated during the reaction, which would otherwise protonate the amino group of the starting material and the product, rendering it unreactive. Common bases include pyridine and triethylamine. The selection of the base can impact the reaction rate and yield.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material (3-aminophenol) from the product (this compound). The consumption of the starting material and the appearance of the product spot indicate the progression of the reaction.

Q5: What are the critical safety precautions I should take when handling dimethylcarbamoyl chloride?

Dimethylcarbamoyl chloride is a hazardous substance and should be handled with extreme caution in a well-ventilated fume hood.[1] It is a suspected carcinogen and is corrosive.[] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] It is also moisture-sensitive and will react with water to produce toxic hydrogen chloride and dimethylamine.[]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Poor quality of reagents: Dimethylcarbamoyl chloride is moisture-sensitive and can degrade. 3-aminophenol can oxidize over time.1. Use freshly opened or purified reagents. Ensure dimethylcarbamoyl chloride is handled under anhydrous conditions.
2. Inadequate base: Insufficient amount of base or a base that is too weak may not effectively neutralize the HCl byproduct.2. Use at least a stoichiometric equivalent of a suitable base like pyridine or triethylamine.
3. Incorrect reaction temperature: The reaction may be too slow at low temperatures or side reactions may occur at elevated temperatures.3. Optimize the reaction temperature. Typically, the reaction is run at room temperature or slightly elevated temperatures.
Formation of Side Products 1. Bis-carbamate formation: The hydroxyl group of 3-aminophenol reacts to form the desired product, but the amino group can also react with another molecule of dimethylcarbamoyl chloride.1. Control the stoichiometry of the reactants carefully. A slight excess of 3-aminophenol can help minimize this side reaction. Slow, dropwise addition of dimethylcarbamoyl chloride to the solution of 3-aminophenol can also be beneficial.
2. Formation of symmetrical ureas: If primary or secondary amines are used as bases, they can compete as nucleophiles and react with dimethylcarbamoyl chloride.2. Use a non-nucleophilic tertiary amine base like pyridine or triethylamine.
Difficulty in Product Purification 1. Presence of unreacted starting materials: Incomplete reaction can lead to a mixture of starting materials and product.1. Monitor the reaction by TLC to ensure completion. If necessary, extend the reaction time or adjust the temperature.
2. Oily product that is difficult to crystallize: The crude product may be an oil, making purification by recrystallization challenging.2. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the impact of different reaction parameters on the yield of this compound, based on literature findings for similar carbamate syntheses.

Parameter Condition 1 Condition 2 Condition 3 Expected Outcome
Solvent Dichloromethane (DCM)TolueneAcetonitrileDCM and toluene are generally effective. The optimal solvent may depend on the specific base used and the desired reaction temperature.
Base PyridineTriethylamine (TEA)No BaseA base is essential for good yield. Pyridine and TEA are both effective, with the choice potentially influencing reaction rate and ease of removal during workup.
Temperature 0 °C to Room TempRoom Temperature50 °CRoom temperature is often a good starting point. Lower temperatures may slow the reaction, while higher temperatures could increase the rate of side reactions.
Stoichiometry (3-aminophenol : Dimethylcarbamoyl chloride) 1 : 11.1 : 11 : 1.1A slight excess of 3-aminophenol (1.1:1) can help to minimize the formation of bis-carbamate byproducts.

Experimental Protocols

Synthesis of this compound

This protocol provides a general procedure for the synthesis of this compound. Optimization of specific parameters may be required.

Materials:

  • 3-Aminophenol

  • Dimethylcarbamoyl chloride

  • Pyridine (or Triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminophenol (1.0 equivalent) in anhydrous DCM.

  • Add pyridine (1.1 equivalents) to the solution and stir at room temperature.

  • Slowly add dimethylcarbamoyl chloride (1.05 equivalents) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC until the 3-aminophenol is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the product with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis reagents Dissolve 3-aminophenol and pyridine in DCM addition Slowly add dimethylcarbamoyl chloride reagents->addition reaction Stir at room temperature Monitor by TLC addition->reaction workup Quench with NaHCO3 and extract with DCM reaction->workup purification Dry, concentrate, and purify by column chromatography workup->purification product Obtain pure This compound purification->product

Caption: A schematic overview of the synthesis process.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Guide for Low Yield start Low Yield of Product check_reagents Check Reagent Quality (3-aminophenol, dimethylcarbamoyl chloride) start->check_reagents check_base Verify Base (Type and Amount) start->check_base check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions check_side_reactions Analyze for Side Products (e.g., bis-carbamate) start->check_side_reactions solution_reagents Use fresh/pure reagents. Handle dimethylcarbamoyl chloride under anhydrous conditions. check_reagents->solution_reagents solution_base Use stoichiometric or slight excess of a non-nucleophilic base (e.g., pyridine, TEA). check_base->solution_base solution_conditions Optimize temperature and reaction time based on TLC monitoring. check_conditions->solution_conditions solution_side_reactions Adjust stoichiometry. Slowly add dimethylcarbamoyl chloride. check_side_reactions->solution_side_reactions

Caption: A decision tree for troubleshooting low product yield.

References

common challenges in handling "3-Aminophenyl dimethylcarbamate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Aminophenyl dimethylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and troubleshooting during the handling and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with this compound?

A1: this compound is classified as harmful if swallowed and toxic in contact with skin. It can cause severe skin burns and eye damage, and may cause an allergic skin reaction.[1] Prolonged or repeated exposure may cause organ damage.[1] It is also very toxic to aquatic life with long-lasting effects.[1] Always consult the Safety Data Sheet (SDS) before handling and use appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1]

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound in a dry, cool, and well-ventilated place, with some suppliers recommending storage at 2-8°C.[2][3][4] The compound is noted to be hygroscopic, so it should be kept in a tightly closed container to prevent moisture absorption.[2] For long-term storage, some sources suggest -20°C.[5]

Q3: What solvents are suitable for dissolving this compound?

A3: this compound has slight solubility in chloroform, DMSO, ethyl acetate, and methanol.[2][6] The choice of solvent will depend on the specific requirements of your experiment. For cell-based assays, sterile-filtered DMSO is a common choice for preparing stock solutions.

Troubleshooting Guides

Synthesis and Purification

Problem: Low yield during the synthesis of this compound.

Possible Causes & Solutions:

  • Moisture Contamination: Carbamate synthesis reactions can be sensitive to moisture, which can lead to the formation of byproducts like symmetric ureas.[2] Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Inadequate Temperature Control: The reaction may require a specific temperature to proceed efficiently. Too low a temperature can result in a slow or stalled reaction, while excessively high temperatures can lead to the decomposition of reactants or products.[1] Monitor the reaction temperature closely and consult literature for optimal temperature ranges for similar carbamate syntheses.

  • Reagent Quality: The purity of starting materials, such as 3-aminophenol and dimethylcarbamoyl chloride, is crucial. Use fresh or properly stored reagents to avoid side reactions.[2]

  • Inefficient Purification: Product loss can occur during workup and purification. Optimize the extraction and chromatography conditions to maximize recovery. Recrystallization from a suitable solvent like toluene has been reported to yield pure product.[5]

Problem: Presence of significant impurities after synthesis.

Possible Causes & Solutions:

  • Side Reactions: The formation of symmetrical ureas is a common side reaction.[2] This can be minimized by using anhydrous conditions and optimizing the order of reagent addition. For instance, adding the amine solution slowly to the chloroformate can reduce the concentration of free amine available to form urea.[2]

  • Degradation: The product may be degrading during the reaction or workup. As a degradation product of neostigmine, this compound itself can be subject to further degradation under certain conditions.[7] Avoid prolonged exposure to harsh acidic or basic conditions during workup.

  • Incomplete Reaction: Monitor the reaction progress using TLC or LC-MS to ensure all starting materials have been consumed before quenching the reaction.

Analytical Challenges (HPLC)

Problem: Poor peak shape (tailing or fronting) in HPLC analysis.

Possible Causes & Solutions:

  • Inappropriate Mobile Phase pH: The amine functionality in this compound can interact with residual silanols on the stationary phase, leading to peak tailing. Adjusting the pH of the mobile phase can help to suppress this interaction. A pH screen is recommended during method development.[8]

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting the sample.

  • Column Degradation: Over time, the performance of an HPLC column can degrade. Try flushing the column or replacing it with a new one.

Problem: Co-elution of impurities with the main peak.

Possible Causes & Solutions:

  • Suboptimal Mobile Phase Composition: The resolution of closely eluting impurities can often be improved by adjusting the organic modifier (e.g., acetonitrile, methanol) or the aqueous component of the mobile phase.[8]

  • Gradient Not Optimized: A shallow gradient can improve the separation of closely eluting peaks. Experiment with different gradient profiles.

  • Different Stationary Phase: If resolution cannot be achieved on a standard C18 column, consider trying a column with a different stationary phase (e.g., phenyl-hexyl, cyano).

Experimental Use

Problem: Inconsistent results in cell-based assays.

Possible Causes & Solutions:

  • Compound Instability in Media: this compound may not be stable in aqueous cell culture media over the duration of the experiment. Consider preparing fresh dilutions of the compound immediately before use and minimizing the incubation time where possible. The stability of primary aromatic amines can be poor in acidic aqueous solutions.[9]

  • Solvent Effects: High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your assay is consistent across all wells and is below the tolerance level of your cell line (typically <0.5%).

  • Hygroscopic Nature: The compound is hygroscopic, which can affect the accuracy of weighing for stock solution preparation.[2] Store the compound in a desiccator and handle it quickly in a low-humidity environment.

Problem: Apparent enzyme inhibition is not reproducible in biochemical assays.

Possible Causes & Solutions:

  • Compound Aggregation: At higher concentrations, organic molecules can form aggregates that can non-specifically inhibit enzymes. Include detergents like Triton X-100 in your assay buffer to mitigate this.

  • Time-Dependent Inhibition: The compound may be an irreversible or slow-binding inhibitor. Pre-incubate the enzyme with the compound for varying amounts of time before adding the substrate to assess time-dependency.

  • Assay Interference: The compound may interfere with the assay signal (e.g., absorbance or fluorescence). Run controls with the compound and all assay components except the enzyme to check for interference.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₂N₂O₂--INVALID-LINK--
Molecular Weight180.20 g/mol --INVALID-LINK--
Boiling Point313°C at 760 mmHg--INVALID-LINK--
Storage Temperature2-8°C[2][3][4]
SolubilitySlightly soluble in Chloroform, DMSO, Ethyl Acetate, Methanol[2][6]

Experimental Protocols

General Protocol for Synthesis of this compound

This protocol is adapted from a literature procedure.[5]

Materials:

  • 3-Aminophenol

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • 4-Nitrophenyl-N,N-dimethylcarbamate

  • Toluene

  • Methylene chloride (MDC)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a dry four-necked round-bottomed flask, add DMSO, 3-aminophenol, and NaOH.

  • Heat the reaction mixture to 75-80 °C and maintain this temperature for 4 hours.

  • Add 4-nitrophenyl-N,N-dimethylcarbamate and additional DMSO in batches at the same temperature.

  • Increase the reaction temperature to 110-120 °C and continue the reaction for 2 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a 1% sodium hydroxide solution.

  • Extract the product with methylene chloride.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from toluene to obtain pure this compound.

General Protocol for HPLC Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: Acetonitrile

Gradient Program:

Time (min)% B
010
2090
2590
25.110
3010

Flow Rate: 1.0 mL/min

Detection Wavelength: 254 nm

Injection Volume: 10 µL

Sample Preparation:

Dissolve a small amount of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

experimental_workflow General Experimental Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_application Application synthesis Synthesis of 3-Aminophenyl dimethylcarbamate workup Aqueous Workup & Extraction synthesis->workup purification Column Chromatography or Recrystallization workup->purification hplc HPLC Purity Check purification->hplc nmr_ms Structure Confirmation (NMR, MS) hplc->nmr_ms bio_assay Biochemical or Cell-Based Assay nmr_ms->bio_assay

Caption: General workflow for synthesis, purification, analysis, and application.

troubleshooting_synthesis Troubleshooting Low Synthesis Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield moisture Moisture Contamination low_yield->moisture temp Incorrect Temperature low_yield->temp reagents Poor Reagent Quality low_yield->reagents dry Use Anhydrous Conditions moisture->dry optimize_temp Optimize & Monitor Temperature temp->optimize_temp fresh_reagents Use Fresh/Pure Reagents reagents->fresh_reagents

Caption: Troubleshooting logic for low yield in synthesis.

References

Technical Support Center: Degradation Kinetics of 3-Aminophenyl Dimethylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the degradation kinetics of 3-aminophenyl dimethylcarbamate in aqueous solutions. It provides troubleshooting guidance and answers to frequently asked questions in a direct Q&A format.

Troubleshooting Guide

This section addresses specific challenges you might encounter during your experiments.

Question: My kinetic data is not reproducible. What are the potential causes?

Answer: A lack of reproducibility in kinetic studies often points to subtle variations in experimental conditions. Key factors for this compound include:

  • pH Fluctuation: The hydrolysis of carbamates is highly sensitive to pH. Minor shifts in the pH of your aqueous solution can cause significant changes in the degradation rate.

    • Solution: Employ high-capacity buffers to maintain a constant pH. Periodically verify the pH of your solutions throughout the experiment.

  • Temperature Instability: Reaction kinetics are temperature-dependent.

    • Solution: Use a precisely controlled water bath or incubator to ensure a constant and uniform temperature for all samples.

  • Photodegradation: While hydrolysis is a major pathway, some carbamates are susceptible to degradation upon exposure to light.[1]

    • Solution: Unless you are specifically studying photodegradation, perform experiments in amber glassware or protect your samples from light.

  • Inconsistent Sample Preparation: Variability in the initial concentration of this compound or the composition of the aqueous matrix (e.g., ionic strength) can affect results.

    • Solution: Use a single, well-characterized stock solution for a set of experiments and employ precise dilution techniques. Ensure the matrix composition is identical across all samples.

Question: I am not observing any degradation. Why might this be happening?

Answer: If you do not detect degradation, consider these possibilities:

  • Slow Reaction Rate: The degradation may be very slow under your chosen conditions (e.g., near-neutral pH, low temperature). Carbamate stability can be relatively high in certain pH ranges.[1][2][3]

    • Solution: Extend the duration of your experiment. Consider running a preliminary experiment under accelerated conditions (e.g., pH 10 or higher, elevated temperature) to confirm that your analytical method can detect the change.

  • Insufficient Analytical Sensitivity: Your analytical method might not be sensitive enough to detect the small decrease in the parent compound or the appearance of degradation products.

    • Solution: Validate your analytical method to ensure it has the necessary limit of detection (LOD) and limit of quantification (LOQ). For enhanced sensitivity with carbamates, consider HPLC with post-column derivatization and fluorescence detection.[4]

  • Compound Stability: this compound is a known degradation product of neostigmine, and N,N-disubstituted carbamates can be quite stable in buffer solutions.[2][5][6]

    • Solution: Review literature on the stability of similar aryl N,N-dimethylcarbamates to establish realistic expectations for degradation rates under your specific conditions.

Question: My chromatograms show unexpected peaks. What could they be?

Answer: Extraneous peaks in your chromatograms can arise from several sources:

  • Starting Material Impurities: The initial this compound sample may contain impurities.

    • Solution: Verify the purity of your starting material using a high-resolution analytical technique like LC-MS or by checking with the supplier's certificate of analysis.

  • Secondary Degradation: The primary degradation products might be unstable and degrade further.

    • Solution: Use a technique like LC-MS/MS to identify the mass of the unknown peaks and postulate their structures based on the expected degradation pathway.

  • Matrix Interference: Components of your buffer or sample matrix may be co-eluting with your analyte or its degradation products.

    • Solution: Analyze a blank sample (matrix without the analyte) to identify any interfering peaks. Optimize your chromatographic method (e.g., adjust the mobile phase gradient, change the column) to achieve better separation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway is the hydrolysis of the carbamate ester linkage. This reaction can be catalyzed by either acid or base, but for most carbamates, base-catalyzed hydrolysis is the more significant pathway, especially in neutral to alkaline solutions.[7][8]

Q2: What are the expected degradation products from the hydrolysis of this compound?

A2: The hydrolysis of this compound is expected to yield 3-aminophenol and dimethylcarbamic acid. Dimethylcarbamic acid is unstable and rapidly decarboxylates to form dimethylamine and carbon dioxide.

Q3: How does pH influence the degradation rate of this compound?

A3: The degradation rate of carbamates is strongly pH-dependent. Typically, they exhibit the greatest stability in the acidic to neutral pH range (around pH 4-6).[1] The rate of hydrolysis increases significantly in both strongly acidic and, more commonly, alkaline conditions. This often results in a U-shaped pH-rate profile where the rate is at a minimum at the pH of maximum stability.

Q4: What are the most suitable analytical methods for studying these degradation kinetics?

A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing thermally unstable compounds like carbamates.[9][10]

  • Detection:

    • UV/Photodiode Array (PDA): Useful for monitoring the disappearance of the parent compound and the appearance of UV-active products like 3-aminophenol.

    • Fluorescence Detection (FLD): For higher sensitivity, post-column derivatization is often used. The separated carbamates are hydrolyzed online, and the resulting amine is reacted with a fluorogenic agent like o-phthalaldehyde (OPA) to create a highly fluorescent product.[4]

  • Mass Spectrometry (LC-MS): Provides high selectivity and sensitivity, and is invaluable for confirming the identity of degradation products.[10]

Data Presentation

For clear reporting, all quantitative kinetic data should be summarized in tables.

Table 1: Example Degradation Rate Constants and Half-Lives of this compound at 25°C

pHPseudo-First-Order Rate Constant (k_obs) (s⁻¹)Half-life (t₁/₂) (hours)
5.01.2 x 10⁻⁷1605
7.09.5 x 10⁻⁸2023
9.08.8 x 10⁻⁷219
11.01.3 x 10⁻⁵14.8

Table 2: Example Temperature Dependence Data for the Degradation of this compound at pH 10.0

Temperature (°C)Pseudo-First-Order Rate Constant (k_obs) (s⁻¹)Activation Energy (Ea) (kJ/mol)
254.1 x 10⁻⁶72.5
351.2 x 10⁻⁵72.5
453.3 x 10⁻⁵72.5

Experimental Protocols

Protocol 1: Determination of the pH-Rate Profile

  • Buffer Preparation: Prepare a series of buffer solutions (e.g., acetate, phosphate, borate) covering the desired pH range (e.g., pH 4 to 11). Adjust all buffers to a constant ionic strength using a salt such as KCl.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Kinetic Run Initiation:

    • Pre-equilibrate the buffer solutions to the desired constant temperature (e.g., 25°C) in amber glass vials.

    • Spike each buffer solution with a small aliquot of the stock solution to achieve the target initial concentration. The final organic solvent concentration should be minimal (<1%) to avoid affecting the kinetics.

  • Sampling: At predetermined time intervals, withdraw an aliquot from each reaction vial.

  • Reaction Quenching: Immediately stop the degradation in the collected aliquot by adding a small amount of acid (e.g., formic or phosphoric acid) to rapidly lower the pH.

  • Analysis: Analyze the quenched samples using a validated HPLC method to determine the concentration of the remaining parent compound.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration of this compound versus time. The negative slope of this line corresponds to the pseudo-first-order rate constant (k_obs). Finally, plot log(k_obs) versus pH to visualize the pH-rate profile.

Protocol 2: Example HPLC Method for Analysis

  • System: HPLC with a PDA or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

    • Example Gradient: 5% acetonitrile for 1 min, ramp to 95% acetonitrile over 8 min, hold for 2 min, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: Monitor at the λmax of this compound and its expected degradation products.

  • Quantification: Generate calibration curves using analytical standards of known concentrations.

Visualizations

Hydrolysis_Pathway parent 3-Aminophenyl Dimethylcarbamate product1 3-Aminophenol parent->product1 + H₂O (Hydrolysis) product2 Dimethylcarbamic Acid (Unstable) parent:e->product2:w product3 Dimethylamine product2:e->product3:w Decarboxylation product4 Carbon Dioxide product2:e->product4:w

Caption: Proposed hydrolysis pathway for this compound.

Kinetic_Study_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis prep_buffers Prepare Buffer Solutions (Constant Temp & Ionic Strength) initiate Initiate Degradation (Spike Buffers) prep_buffers->initiate prep_stock Prepare Analyte Stock Solution prep_stock->initiate sample Collect & Quench Samples at Timed Intervals initiate->sample hplc HPLC Analysis (Quantify Analyte) sample->hplc data Plot ln[C] vs. Time hplc->data kinetics Calculate Rate Constants (k) & Half-life (t₁/₂) data->kinetics

Caption: Experimental workflow for a kinetic degradation study.

References

Technical Support Center: Synthesis of 3-Aminophenyl Dimethylcarbamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-Aminophenyl dimethylcarbamate and its derivatives. The focus is on improving reaction yields and minimizing side-product formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route for this compound derivatives, and what are the key components?

A1: The most prevalent method for synthesizing these derivatives is the reaction of a substituted 3-aminophenol with dimethylcarbamoyl chloride. This reaction is a nucleophilic acyl substitution where the hydroxyl group of the phenol attacks the electrophilic carbonyl carbon of the carbamoyl chloride. The reaction typically requires a base to deprotonate the phenol, increasing its nucleophilicity, and is conducted in an anhydrous aprotic solvent.

G r1 Substituted 3-Aminophenol p1 This compound Derivative r1->p1 r2 Dimethylcarbamoyl Chloride r2->p1 conditions Base (e.g., TEA, K₂CO₃) Anhydrous Solvent (e.g., DCM, THF) Room Temp or 0 °C mid_point->p1 G start Start: Low Yield Observed check_reagents Are reagents pure & solvent anhydrous? start->check_reagents fix_reagents Action: Purify starting materials. Use fresh, anhydrous solvents. check_reagents->fix_reagents No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes fix_reagents->check_conditions optimize_temp Optimization: Vary temperature. (e.g., 0 °C to RT to gentle heating) check_conditions->optimize_temp No check_base Is the base appropriate and sufficient? check_conditions->check_base Yes optimize_time Action: Increase reaction time and continue monitoring by TLC. optimize_temp->optimize_time optimize_time->check_base optimize_base Optimization: Screen different bases (e.g., TEA, DIPEA, K₂CO₃). Ensure sufficient equivalents. check_base->optimize_base No end_node Yield Improved check_base->end_node Yes optimize_base->end_node G cluster_desired Desired Pathway cluster_side Side Reaction start 3-Aminophenol + Dimethylcarbamoyl Chloride desired_product O-Acylation Product (this compound) start->desired_product Favored by: - Low Temperature (0 °C) - Controlled Reagent Addition side_product N-Acylation Product (Urea Derivative) start->side_product Can occur with: - Excess Reagent - Higher Temperature

Technical Support Center: Troubleshooting "3-Aminophenyl dimethylcarbamate" in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using "3-Aminophenyl dimethylcarbamate" in cell viability and cytotoxicity assays. Given the limited specific literature on this compound in cell-based assays, this guide focuses on general principles and common issues encountered when testing novel carbamate compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are designed in a question-and-answer format to directly address challenges you may encounter during your experiments.

Q1: My cell viability results are highly variable between replicate wells. What are the common causes and solutions?

A1: High variability in replicate wells is a frequent issue in cell viability assays and can stem from several factors:

  • Inconsistent Cell Seeding: An uneven distribution of cells across the plate is a primary source of variability.

    • Solution: Ensure your cell suspension is homogenous by gently mixing before and during plating. Use calibrated pipettes and consider using reverse pipetting techniques for viscous solutions. For 96-well plates, it's also good practice to avoid the outer wells, which are prone to evaporation (the "edge effect"). These can be filled with sterile PBS or media to maintain humidity.

  • Compound Precipitation: "this compound," like many small molecules, may have limited solubility in aqueous media. If the compound precipitates, the effective concentration will be inconsistent.

    • Solution: Visually inspect your wells for any precipitate after adding the compound. It is crucial to determine the solubility of your compound in the specific cell culture medium you are using before starting the experiment.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of the compound, media, or assay reagents will lead to variability.

    • Solution: Ensure all pipettes are properly calibrated. Use fresh tips for each replicate where necessary to avoid carryover.

Q2: I'm observing an increase in cell viability at higher concentrations of "this compound," which is unexpected. How can I troubleshoot this?

A2: An apparent increase in viability, especially with colorimetric assays like MTT, can be misleading.[1] Here are the likely causes:

  • Compound Interference with Assay Reagents: The compound itself might be chemically reducing the assay reagent (e.g., MTT tetrazolium salt), leading to a false-positive signal.[1][2]

    • Solution: Set up cell-free control wells containing only media, the assay reagent, and the same concentrations of "this compound" as your experimental wells.[1][3] If you observe a color change in these wells, it indicates direct interference. You can subtract this background absorbance from your experimental values or consider switching to a different viability assay that works on a different principle (e.g., a dye exclusion assay like Trypan Blue or an ATP-based assay).[2]

  • Increased Metabolic Activity: The compound might be inducing a stress response in the cells that increases their metabolic rate without increasing cell number.[2] Since assays like MTT and MTS measure metabolic activity as a proxy for viability, this can be misinterpreted as increased proliferation.[4]

    • Solution: Corroborate your findings with an alternative assay that measures a different aspect of cell health, such as cell membrane integrity (e.g., LDH release assay) or direct cell counting (e.g., Trypan Blue exclusion).[4]

Q3: The IC50 value for "this compound" varies significantly between experiments. What could be causing this inconsistency?

A3: Fluctuations in IC50 values are common and can be attributed to several experimental variables:

  • Cell Passage Number and Health: Cells at high passage numbers can exhibit altered growth rates and drug sensitivities. The overall health and confluency of the cells at the time of treatment are also critical.

    • Solution: Use cells within a consistent and low passage number range for all experiments. Ensure cells are in the logarithmic growth phase and are seeded at a consistent density.

  • Compound Stability and Storage: Carbamates can be susceptible to hydrolysis, especially with improper storage or repeated freeze-thaw cycles.[5][6] Degradation of the compound will lead to a weaker effect and a higher apparent IC50.

    • Solution: Aliquot your stock solution of "this compound" to avoid multiple freeze-thaw cycles. Store it as recommended by the manufacturer, protected from light and moisture.

  • Incubation Time: The duration of compound exposure will directly impact the IC50 value.

    • Solution: Standardize the incubation time across all experiments and report the IC50 value with the corresponding time point (e.g., IC50 at 48 hours).

Data Presentation

When reporting the effects of "this compound," a structured table is essential for clarity and comparison. Below is a template with hypothetical data.

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)Max Inhibition (%)Notes
HeLaMTT2478.592-
HeLaMTT4845.295Time-dependent effect observed
MCF-7MTT4868.988Less sensitive than HeLa
A549LDH Release48> 10025Minimal cytotoxicity observed
HeLaATP-based4842.198Correlates well with MTT data

Experimental Protocols

A detailed and consistent protocol is fundamental for reproducible results.

Protocol: MTT Cell Viability Assay

This protocol outlines a standard procedure for assessing cell viability using the MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

Materials:

  • "this compound"

  • Target cancer cell line (e.g., HeLa)

  • 96-well flat-bottom plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)[7]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in their logarithmic growth phase.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[7]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a stock solution of "this compound" in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Keep the final solvent concentration consistent across all wells and below 0.5%.[8]

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the same concentration of solvent used for the compound.

      • Untreated Control: Cells in medium only.

      • Cell-Free Blank: Medium only (for background subtraction).

      • Compound Interference Control: Medium with the compound at each concentration but without cells.[1]

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[7]

  • MTT Addition and Solubilization:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[7]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[7]

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[7]

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

    • Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight (37°C, 5% CO2) seed_cells->overnight_incubation treat_cells Add Compound to Cells overnight_incubation->treat_cells prep_compound Prepare Serial Dilutions of 'this compound' prep_compound->treat_cells incubate_treatment Incubate for 24/48/72 hours treat_cells->incubate_treatment add_reagent Add Viability Reagent (e.g., MTT) incubate_treatment->add_reagent incubate_reagent Incubate for 3-4 hours add_reagent->incubate_reagent solubilize Add Solubilization Solution incubate_reagent->solubilize read_plate Read Absorbance on Plate Reader solubilize->read_plate calc_viability Calculate % Viability vs. Control read_plate->calc_viability

Caption: Workflow for a typical cell viability assay.

Troubleshooting Decision Tree

G cluster_yes_var cluster_no_var cluster_yes_unexpected cluster_yes_interference cluster_no_interference cluster_no_unexpected start High Variability in Results? check_seeding Review Cell Seeding Protocol (Homogenous Suspension?) start->check_seeding Yes unexpected_results Unexpected Results? (e.g., >100% Viability) start->unexpected_results No check_pipetting Verify Pipette Calibration and Technique check_seeding->check_pipetting check_edge Implement 'Edge Effect' Controls (Fill outer wells with PBS) check_pipetting->check_edge run_interference_control Run Cell-Free Compound Control unexpected_results->run_interference_control Yes consistent_results Results are Consistent unexpected_results->consistent_results No interference_found Compound Interferes with Assay? run_interference_control->interference_found subtract_bg Subtract Background Signal interference_found->subtract_bg Yes check_metabolism Consider Metabolic Effects interference_found->check_metabolism No change_assay Switch to Alternative Assay (e.g., ATP-based, LDH) subtract_bg->change_assay validate_assay Validate with Orthogonal Assay (e.g., Direct Cell Count) check_metabolism->validate_assay

Caption: Decision tree for troubleshooting cell viability assays.

Hypothetical Signaling Pathway

Many carbamates function as cholinesterase inhibitors.[9][10][11] This can lead to an accumulation of acetylcholine, which could, in turn, activate muscarinic acetylcholine receptors (mAChRs) and trigger downstream signaling cascades that may influence cell proliferation and survival.

G cluster_downstream Downstream Signaling compound 3-Aminophenyl dimethylcarbamate ache Acetylcholinesterase (AChE) compound->ache Inhibition ach Acetylcholine (ACh) ache->ach Degrades machr Muscarinic Receptor (mAChR) ach->machr Activates plc PLC machr->plc ip3_dag IP3 / DAG plc->ip3_dag ca2 Ca2+ Release ip3_dag->ca2 pkc PKC Activation ca2->pkc erk ERK Pathway pkc->erk proliferation Cell Proliferation / Survival erk->proliferation

Caption: Hypothetical pathway affected by a carbamate inhibitor.

References

storage and handling recommendations for "3-Aminophenyl dimethylcarbamate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of 3-Aminophenyl dimethylcarbamate (CAS No. 19962-04-0).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored at 2-8°C in a dark place.[1] It is also recommended to store it under an inert gas, such as nitrogen or argon.[2]

Q2: What personal protective equipment (PPE) should I use when handling this compound?

A2: When handling this compound, it is important to wear protective gloves, protective clothing, eye protection, and face protection.[3]

Q3: What are the potential hazards associated with this compound?

A3: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

Q4: What should I do in case of accidental exposure?

A4: In case of accidental exposure, follow these precautionary statements:

  • If inhaled: Move the person into fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

  • If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

Q5: Is this compound stable?

Troubleshooting Guide

Problem Possible Cause Recommended Action
Compound has changed color (from light yellow to darker yellow/brown) Exposure to light or air (oxidation)Discard the reagent as its purity may be compromised. Ensure future storage is in a dark, airtight container, preferably under an inert atmosphere.
Inconsistent experimental results Improper storage leading to degradationVerify storage conditions (temperature, light exposure, atmosphere). If degradation is suspected, it is recommended to use a fresh batch of the compound.
Difficulty in dissolving the compound The compound is a solid.[2]Ensure the appropriate solvent is being used. Gentle warming may aid dissolution, but be cautious of potential degradation at elevated temperatures.

Storage and Handling Data

Parameter Recommendation Reference
Storage Temperature 2-8°C[1][2]
Storage Conditions Keep in a dark place, under an inert gas (nitrogen or Argon)[1][2]
Appearance Light yellow to yellow Solid[2]
Molecular Formula C9H12N2O2[2][4][5]
Molecular Weight 180.21 g/mol [1][2][4]

Experimental Workflow: Troubleshooting Storage & Handling

G Troubleshooting Workflow for this compound Storage and Handling cluster_storage Storage Issues cluster_handling Handling Issues Observe_Issue Observe unexpected compound appearance or inconsistent results Check_Storage Verify storage conditions: - Temperature (2-8°C) - Light exposure (dark place) - Atmosphere (inert gas) Observe_Issue->Check_Storage Storage_OK Storage conditions are correct Check_Storage->Storage_OK Storage_Not_OK Storage conditions are incorrect Check_Storage->Storage_Not_OK Consider_Degradation Potential degradation despite correct storage. Consider compound age. Storage_OK->Consider_Degradation Correct_Storage Action: Correct storage conditions immediately. Use a fresh batch. Storage_Not_OK->Correct_Storage Handling_Query Uncertainty during handling procedure Review_SDS Review Safety Data Sheet (SDS) for: - Required PPE - Hazard information - First aid measures Handling_Query->Review_SDS PPE_Correct Appropriate PPE is used Review_SDS->PPE_Correct PPE_Incorrect Inappropriate or missing PPE Review_SDS->PPE_Incorrect Proceed_Handling Proceed with handling according to protocol. PPE_Correct->Proceed_Handling Acquire_PPE Action: Acquire and use all required PPE as per SDS. PPE_Incorrect->Acquire_PPE

Caption: Troubleshooting workflow for storage and handling issues.

References

avoiding degradation of "3-Aminophenyl dimethylcarbamate" during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of "3-Aminophenyl dimethylcarbamate" during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to three primary degradation pathways:

  • Hydrolysis: The carbamate ester linkage can be cleaved by water, a reaction that is significantly accelerated in basic and, to a lesser extent, acidic conditions. This results in the formation of 3-aminophenol and dimethylcarbamic acid, which is unstable and decomposes to dimethylamine and carbon dioxide.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical degradation. Aromatic amines are known to be susceptible to photo-oxidation.[1][2]

  • Thermal Degradation: Elevated temperatures can cause the decomposition of the carbamate. The thermal decomposition of N-arylcarbamates can proceed via several pathways, including the formation of an isocyanate intermediate.

Q2: How does the amino group on the phenyl ring affect the stability of the molecule?

A2: The amino group (-NH2) is an electron-donating group. This electronic effect can influence the stability of the carbamate linkage. While electron-donating groups can sometimes stabilize adjacent functional groups, the overall effect on the hydrolysis rate is complex and depends on the reaction mechanism. In some cases, it may slightly increase susceptibility to acid-catalyzed hydrolysis. The amino group itself can also be a site for oxidative degradation.

Q3: What are the ideal storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric carbon dioxide, which can react with the amino group.

Q4: At what pH is this compound most stable in aqueous solutions?

Troubleshooting Guides

Issue 1: Low recovery or unexpected peaks in HPLC analysis after sample preparation.
Possible Cause Troubleshooting Step Rationale
Hydrolysis during sample dissolution Use a neutral or slightly acidic solvent (e.g., acetonitrile/water with 0.1% formic acid). Prepare solutions fresh and analyze them promptly. Avoid using basic buffers or solvents.The carbamate is prone to base-catalyzed hydrolysis. Even neutral water can have a pH that promotes slow hydrolysis over time.
Photodegradation Protect the sample from light by using amber vials or covering the vials with aluminum foil. Minimize exposure to ambient light during handling.Aromatic amines and carbamates can be light-sensitive.
Thermal degradation Avoid heating the sample solution. If heating is necessary for dissolution, use the lowest possible temperature for the shortest duration.High temperatures can induce thermal decomposition of the carbamate.
Reaction with solvent impurities Use high-purity (HPLC-grade) solvents.Impurities in the solvent could potentially react with the analyte.
Issue 2: Inconsistent results in cell-based assays or biological experiments.
Possible Cause Troubleshooting Step Rationale
Degradation in culture media Prepare stock solutions in a suitable organic solvent (e.g., DMSO) at a high concentration and dilute into the aqueous culture medium immediately before the experiment. Perform a time-course stability study of the compound in the specific culture medium to determine its half-life.The pH of cell culture media is typically around 7.4, which can promote slow hydrolysis of the carbamate over the course of an experiment.
Adsorption to plasticware Use low-binding microplates and tubes. Pre-incubate wells with a blocking agent if necessary.Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration.
Oxidation of the amino group Degas the culture medium or use an antioxidant if compatible with the experimental setup.The amino group can be susceptible to oxidation, which may alter the compound's activity.

Quantitative Data Summary

Specific experimental kinetic and thermodynamic data for the degradation of "this compound" is limited in publicly available literature. The following tables provide estimated values based on data for structurally similar N-aryl carbamates and aromatic amines. These values should be used as a guideline for experimental design.

Table 1: Estimated Hydrolysis Rate Constants at 25°C

pHEstimated Half-life (t_1/2)Comments
4> 1 weekRelatively stable.
71 - 3 daysSlow hydrolysis can occur.
9< 1 hourRapid hydrolysis is expected.

Note: These are estimations based on the hydrolysis of other N-phenylcarbamates. Actual rates for this compound may vary.

Table 2: Predicted Thermal and Photochemical Stability

Stress ConditionPredicted Onset of DegradationPotential Degradation Products
Thermal (TGA) 200 - 250 °C3-Aminophenol, Dimethylamine, Carbon Dioxide, Phenyl isocyanate derivatives
Photochemical Wavelengths < 350 nmOxidized and polymerized products of the aromatic amine and phenol moieties.

Note: The thermal decomposition of N-phenylcarbamates can be complex.[5] The photodegradation of aromatic amines is well-documented.[1][2]

Experimental Protocols

Protocol 1: Stability Assessment by HPLC

This protocol outlines a general method for assessing the stability of this compound under various stress conditions.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in HPLC-grade acetonitrile to prepare a 1 mg/mL stock solution.

  • Stress Conditions (Forced Degradation):

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 40°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1 hour.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of HPLC-grade water. Incubate at 40°C for 48 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Thermal Degradation (in solution): Heat the stock solution at 60°C for 48 hours.

  • Sample Analysis:

    • At specified time points, withdraw an aliquot of the stressed sample, neutralize if necessary (for acidic and basic samples), and dilute with the mobile phase to a suitable concentration.

    • Analyze by a validated stability-indicating HPLC method.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., start with 10% B, ramp to 90% B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 240 nm).

Mandatory Visualizations

G cluster_hydrolysis Hydrolysis Pathway Compound 3-Aminophenyl dimethylcarbamate Aminophenol 3-Aminophenol Compound->Aminophenol Hydrolysis CarbamicAcid Dimethylcarbamic Acid (Unstable) Compound->CarbamicAcid Hydrolysis H2O H2O (Acidic or Basic Conditions) Dimethylamine Dimethylamine CarbamicAcid->Dimethylamine CO2 CO2 CarbamicAcid->CO2 Decomposition Decomposition

Caption: Hydrolysis degradation pathway of this compound.

G cluster_workflow Experimental Workflow for Stability Testing Start Prepare Stock Solution (1 mg/mL in ACN) Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) Start->Stress Sample Withdraw Aliquots at Time Points Stress->Sample Neutralize Neutralize (if applicable) Sample->Neutralize Dilute Dilute with Mobile Phase Neutralize->Dilute Analyze Analyze by HPLC Dilute->Analyze Data Data Analysis (Purity, Degradants) Analyze->Data

Caption: A typical experimental workflow for conducting a stability study.

G cluster_troubleshooting Troubleshooting Logic Issue Inconsistent Results CheckPurity Check Initial Purity Issue->CheckPurity CheckConditions Review Experimental Conditions (pH, Temp, Light) Issue->CheckConditions CheckMedia Assess Stability in Experimental Medium CheckConditions->CheckMedia ModifyProtocol Modify Protocol (e.g., fresh solutions, protect from light) CheckMedia->ModifyProtocol Reanalyze Re-analyze Samples ModifyProtocol->Reanalyze

Caption: A logical flow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Purification of 3-Aminophenyl Dimethylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Aminophenyl dimethylcarbamate, a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary and most effective methods for the purification of this compound are recrystallization and flash column chromatography. The choice between these methods often depends on the impurity profile and the scale of the purification.

Q2: What are the potential impurities I should be aware of during the purification of this compound?

A2: Potential impurities can originate from the starting materials, side reactions, or degradation. Key impurities to consider include:

  • Starting Materials: Unreacted 3-nitrophenyl dimethylcarbamate (if the synthesis involves reduction of a nitro group) or 3-aminophenol and dimethylcarbamoyl chloride (if synthesized directly).

  • Intermediates: Incomplete reaction products.

  • Side Products: Formation of ureas or other side products, especially if moisture is present during synthesis.

  • Degradation Products: this compound itself can be a degradation product of other compounds like Neostigmine. Related degradation products that might be present in trace amounts include 3-hydroxyphenyltrimethylammonium bromide, 3-dimethylaminophenol, and 3-methylaminophenyl-dimethylcarbamate.[1]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify impurities.[2]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify any impurities with different mass-to-charge ratios.[2]

  • Melting Point: A sharp melting point range close to the literature value (83-85 °C) is a good indicator of high purity.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization

Problem 1: The compound does not dissolve in the chosen solvent, even at elevated temperatures.

  • Possible Cause: The solvent is not suitable for your compound at the current concentration.

  • Solution:

    • Increase Solvent Volume: Gradually add more of the hot solvent until the solid dissolves. Be mindful that using excessive solvent can lead to poor recovery.

    • Try a Different Solvent: Toluene is a commonly used solvent for the recrystallization of this compound. A mixture of toluene and isopropyl alcohol (1:1) has also been reported to be effective.

Problem 2: No crystals form upon cooling, or only an oil separates.

  • Possible Cause: The solution is supersaturated, or the compound has a low melting point and is "oiling out."

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

      • Seeding: Add a tiny crystal of pure this compound to the cooled solution.

    • Reduce Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Concentrate the Solution: If too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Change Solvent System: If "oiling out" persists, try a different solvent or a solvent mixture.

Problem 3: The yield of recrystallized product is very low.

  • Possible Cause:

    • Too much solvent was used.

    • The compound has significant solubility in the cold solvent.

    • Premature crystallization occurred during hot filtration.

  • Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • Ensure Complete Cooling: Allow the solution to cool for a sufficient amount of time in an ice bath to maximize crystal formation.

    • Pre-heat Filtration Apparatus: If performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent the product from crystallizing prematurely.

Flash Column Chromatography

Problem 4: The compound does not move from the origin on the TLC plate with the chosen eluent.

  • Possible Cause: The eluent is not polar enough.

  • Solution: Increase the polarity of the eluent. For this compound, common solvent systems include gradients of dichloromethane (CH2Cl2) and methanol (MeOH) or petroleum ether (PE) and ethyl acetate (EtOAc). Start with a less polar mixture and gradually increase the proportion of the more polar solvent.

Problem 5: All compounds run at the solvent front on the TLC plate.

  • Possible Cause: The eluent is too polar.

  • Solution: Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.

Problem 6: The separation of the desired compound from an impurity is poor.

  • Possible Cause: The chosen solvent system does not provide adequate resolution.

  • Solution:

    • Fine-tune the Solvent System: Experiment with different ratios of the same solvents or try a completely different solvent system. For example, if a CH2Cl2/MeOH mixture is not effective, consider a system with a different polarity profile, such as ethyl acetate/hexane.

    • Use a Different Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase like alumina.

Problem 7: The compound appears to be degrading on the column.

  • Possible Cause: this compound, being an amine, might be sensitive to the acidic nature of standard silica gel.

  • Solution:

    • Neutralize the Silica Gel: Deactivate the silica gel by adding a small amount of a base, such as triethylamine (typically 0.1-1%), to the eluent.

    • Use a Different Stationary Phase: Consider using neutral or basic alumina as the stationary phase.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent SystemNotes
RecrystallizationTolueneA commonly reported and effective solvent for recrystallization.
RecrystallizationToluene:Isopropyl Alcohol (1:1)A mixed solvent system that can improve solubility and crystal formation.
Flash ChromatographyDichloromethane/MethanolGradient elution is typically used, starting with a low percentage of methanol and gradually increasing it. Ratios from 4:1 to 32:1 (CH2Cl2:MeOH) have been reported for related compounds.[3]
Flash ChromatographyPetroleum Ether/Ethyl AcetateAnother common gradient system for compounds of moderate polarity.
Flash ChromatographyDichloromethane/AcetoneA gradient system that can offer different selectivity compared to methanol-based systems.[4]

Experimental Protocols

Protocol 1: Recrystallization of this compound from Toluene
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture gently with stirring (e.g., on a hot plate) until the solid dissolves completely. Add more toluene in small portions if necessary to achieve complete dissolution at the boiling point.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Flash Column Chromatography of this compound
  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane or petroleum ether).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial chromatography eluent or a more polar solvent if necessary. If a more polar solvent is used for dissolution, it is advisable to adsorb the sample onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Begin elution with a low-polarity solvent mixture (e.g., 100% dichloromethane or a mixture of petroleum ether and ethyl acetate). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., methanol or more ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow dissolve Dissolve crude product in minimum hot solvent cool Cool slowly to induce crystallization dissolve->cool filtrate Filter to isolate pure crystals cool->filtrate wash Wash with cold solvent filtrate->wash dry Dry purified product wash->dry

Caption: Workflow for the recrystallization of this compound.

flash_chromatography_workflow cluster_flash_chromatography Flash Chromatography Workflow pack Pack column with stationary phase load Load crude sample pack->load elute Elute with solvent gradient load->elute collect Collect and analyze fractions (TLC) elute->collect combine Combine pure fractions collect->combine evaporate Evaporate solvent to obtain pure product combine->evaporate

Caption: Workflow for the purification of this compound by flash chromatography.

troubleshooting_logic cluster_recrystallization Recrystallization cluster_chromatography Chromatography start Purification Issue no_dissolve Compound not dissolving? start->no_dissolve no_crystals No crystals or oiling out? start->no_crystals low_yield_recryst Low yield? start->low_yield_recryst no_movement Compound at origin? start->no_movement at_front Compound at solvent front? start->at_front poor_sep Poor separation? start->poor_sep degradation Degradation on column? start->degradation inc_solvent Increase solvent volume no_dissolve->inc_solvent change_solvent_recryst Change solvent no_dissolve->change_solvent_recryst induce_cryst Induce crystallization (scratch/seed) no_crystals->induce_cryst concentrate Concentrate solution no_crystals->concentrate min_solvent Minimize solvent low_yield_recryst->min_solvent ensure_cooling Ensure complete cooling low_yield_recryst->ensure_cooling inc_polarity inc_polarity no_movement->inc_polarity Increase eluent polarity dec_polarity dec_polarity at_front->dec_polarity Decrease eluent polarity finetune_eluent Fine-tune eluent poor_sep->finetune_eluent change_phase Change stationary phase poor_sep->change_phase neutralize_silica Neutralize silica (add base to eluent) degradation->neutralize_silica use_alumina Use alumina degradation->use_alumina

Caption: Troubleshooting decision tree for purification issues.

References

identifying and minimizing byproducts in "3-Aminophenyl dimethylcarbamate" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 3-Aminophenyl dimethylcarbamate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method for synthesizing this compound involves the reaction of 3-aminophenol with a carbamoylating agent, such as dimethylcarbamoyl chloride, in the presence of a base. Another documented approach utilizes the reaction of 3-aminophenol with 4-nitrophenyl-N,N-dimethylcarbamate in the presence of a base like sodium hydroxide.[1]

Q2: What are the potential byproducts in the synthesis of this compound?

A2: The primary byproducts in this reaction are typically:

  • 3-(Dimethylcarbamoylamino)phenyl dimethylcarbamate (Di-carbamate): Formed by the reaction of the amino group of the desired product with another molecule of the carbamoylating agent.

  • Symmetrically substituted urea: This can arise from the reaction of the starting 3-aminophenol with an isocyanate intermediate, which may form under certain conditions.

  • Unreacted starting materials: Residual 3-aminophenol and the carbamoylating agent may be present in the crude product.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative real-time analysis.

Q4: What are the recommended purification methods for this compound?

A4: The crude product can be purified by recrystallization from a suitable solvent, such as toluene.[1] Column chromatography is another effective method for separating the desired product from byproducts and unreacted starting materials.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction - Monitor the reaction closely using TLC until the starting material is consumed. - Ensure the reaction temperature is maintained at the optimal level. For the reaction with 4-nitrophenyl-N,N-dimethylcarbamate, a temperature of 110-120 °C is recommended.[1] - Extend the reaction time if necessary.
Suboptimal Base Concentration - The choice and amount of base are critical. For the reaction with 4-nitrophenyl-N,N-dimethylcarbamate, sodium hydroxide is used to form the phenoxide salt of 3-aminophenol.[1] Ensure the stoichiometry is correct. - For reactions with dimethylcarbamoyl chloride, a non-nucleophilic organic base like triethylamine or pyridine is often used to neutralize the HCl byproduct. Insufficient base can stall the reaction.
Degradation of Product - Avoid excessively high temperatures or prolonged reaction times, which can lead to product degradation.
Moisture in Reaction - Ensure all glassware is thoroughly dried and use anhydrous solvents, as moisture can hydrolyze the carbamoylating agent.
Problem 2: High Levels of Di-carbamate Byproduct
Possible Cause Suggested Solution
Excess Carbamoylating Agent - Use a stoichiometric amount or only a slight excess of the carbamoylating agent (e.g., dimethylcarbamoyl chloride or 4-nitrophenyl-N,N-dimethylcarbamate).
Reaction Temperature Too High - Higher temperatures can increase the rate of the second carbamoylation on the amino group. Conduct the reaction at the lowest effective temperature.
Order of Addition - Consider adding the carbamoylating agent slowly to the solution of 3-aminophenol and base. This maintains a low concentration of the acylating agent, favoring the more reactive hydroxyl group.
Problem 3: Presence of Symmetrically Substituted Urea Byproduct
Possible Cause Suggested Solution
Formation of Isocyanate Intermediate - This is more likely when using phosgene or its derivatives. The use of dimethylcarbamoyl chloride or activated carbamates minimizes this pathway.
Presence of Water - Rigorously exclude water from the reaction. Water can react with the carbamoylating agent to form an unstable carbamic acid, which can decompose to dimethylamine and CO2. The dimethylamine can then react to form urea derivatives.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from a documented synthesis method.[1]

Materials:

  • 3-Aminophenol

  • 4-Nitrophenyl-N,N-dimethylcarbamate

  • Sodium Hydroxide (NaOH)

  • Dimethyl Sulfoxide (DMSO)

  • Methylene Chloride (DCM)

  • Toluene

  • Anhydrous Sodium Sulfate

  • 1% Sodium Hydroxide Solution

  • Deionized Water

Procedure:

  • To a dry 500 mL four-necked round-bottomed flask, add dimethyl sulfoxide (DMSO, 100 mL), 3-aminophenol (67.5 g), and sodium hydroxide (NaOH, 24.7 g).

  • Heat the reaction mixture to 75-80 °C and maintain this temperature for 4 hours.

  • In batches, add 4-nitrophenyl-N,N-dimethylcarbamate (100 g) and additional DMSO (100 mL) at the same temperature.

  • Increase the reaction temperature to 110-120 °C and continue the reaction for 2 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with 1% sodium hydroxide solution (1500 mL).

  • Extract the product with methylene chloride (DCM).

  • Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from toluene to yield pure this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This is a general protocol for the analysis of the reaction mixture. Method optimization will be required for specific quantitative analysis.

Instrumentation and Conditions:

ParameterValue
HPLC System Standard HPLC with UV detector
Column C18 Reverse-Phase, 250 x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 95% A / 5% B, ramp to 20% A / 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm or as determined by UV scan of the product
Injection Volume 10 µL

Sample Preparation:

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Dilute the aliquot with a suitable solvent (e.g., 1 mL of acetonitrile/water 1:1).

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products & Byproducts 3-Aminophenol 3-Aminophenol Product 3-Aminophenyl dimethylcarbamate 3-Aminophenol->Product + Carbamoylating Agent + Base Byproduct2 Urea Byproduct 3-Aminophenol->Byproduct2 + Isocyanate Intermediate Carbamoylating_Agent Dimethylcarbamoyl Chloride Base Base Byproduct1 Di-carbamate Byproduct Product->Byproduct1 + Carbamoylating Agent

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Reaction Issue (Low Yield / Impurities) Check_Reaction Analyze Crude Product (TLC, HPLC, NMR) Start->Check_Reaction Identify_Issue Identify Primary Issue Check_Reaction->Identify_Issue Low_Yield Low Yield Identify_Issue->Low_Yield Incomplete Reaction High_Byproducts High Byproducts Identify_Issue->High_Byproducts Side Reactions Purification Optimize Purification (Recrystallization, Chromatography) Identify_Issue->Purification Purification Difficulty Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Low_Yield->Optimize_Conditions High_Byproducts->Optimize_Conditions Optimize_Conditions->Check_Reaction Re-run Reaction Success Successful Synthesis Optimize_Conditions->Success Optimized Purification->Success

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Byproduct_Minimization Goal Minimize Byproducts Control_Stoichiometry Control Stoichiometry (1:1 or slight excess of carbamoylating agent) Goal->Control_Stoichiometry Control_Temp Control Temperature (Use lowest effective temperature) Goal->Control_Temp Control_Moisture Exclude Moisture (Anhydrous conditions) Goal->Control_Moisture Control_Addition Control Reagent Addition (Slow addition of carbamoylating agent) Goal->Control_Addition

Caption: Key strategies for minimizing byproduct formation.

References

Validation & Comparative

A Comparative Analysis of 3-Aminophenyl Dimethylcarbamate and Neostigmine for Cholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 3-Aminophenyl dimethylcarbamate and the well-established acetylcholinesterase inhibitor, neostigmine. While both compounds share a carbamate functional group, a key feature for acetylcholinesterase inhibition, the available scientific literature presents a stark contrast in the depth of their characterization. Neostigmine is a widely studied and clinically used drug with a wealth of experimental data, whereas this compound is primarily documented as a chemical intermediate and an impurity in the synthesis of neostigmine, with a significant lack of public data on its pharmacological activity.

Executive Summary

Neostigmine is a potent, reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Its mechanism of action, efficacy in treating conditions like myasthenia gravis, and its safety profile are well-documented. In contrast, this compound, while structurally related to neostigmine, lacks published data on its acetylcholinesterase inhibitory potency (e.g., IC50 values), selectivity, and overall pharmacological profile. This guide will synthesize the available information on both compounds, highlighting the established properties of neostigmine and the current knowledge gaps for this compound.

Chemical and Physical Properties

A comparative summary of the key chemical and physical properties of this compound and neostigmine is presented below. Neostigmine's quaternary ammonium structure renders it more water-soluble and limits its ability to cross the blood-brain barrier.

PropertyThis compoundNeostigmine
Chemical Structure (3-aminophenyl) N,N-dimethylcarbamate[3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium
Molecular Formula C₉H₁₂N₂O₂[1]C₁₂H₁₉N₂O₂⁺[2]
Molecular Weight 180.20 g/mol [1]223.29 g/mol [2][3]
Type of Compound Tertiary AmineQuaternary Ammonium Compound[2][4]
CAS Number 19962-04-0[1]59-99-4[2][4]
Appearance Crystalline solidWhite crystalline powder[5]
Solubility Data not readily availableVery soluble in water, easily soluble in ethanol[5]

Mechanism of Action and Signaling Pathway

Neostigmine acts as a reversible inhibitor of acetylcholinesterase. By binding to the anionic and esteratic sites of the AChE enzyme, neostigmine prevents the hydrolysis of acetylcholine. This leads to an accumulation of acetylcholine at the neuromuscular junction and other cholinergic synapses, thereby enhancing cholinergic neurotransmission[6][][8]. The increased availability of acetylcholine results in prolonged stimulation of nicotinic and muscarinic receptors, leading to improved muscle contraction.

The signaling pathway affected by neostigmine involves the potentiation of normal cholinergic signaling. An increase in acetylcholine in the synaptic cleft leads to enhanced activation of postsynaptic acetylcholine receptors, triggering downstream signaling cascades that result in muscle contraction.

cluster_0 Cholinergic Synapse cluster_1 Inhibition by Neostigmine ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Acetylcholine Receptor ACh->Postsynaptic_Receptor Binds Muscle_Contraction Muscle Contraction Postsynaptic_Receptor->Muscle_Contraction Activates Neostigmine Neostigmine Neostigmine->AChE Inhibits Inhibited_AChE Inhibited Acetylcholinesterase cluster_workflow Experimental Workflow: AChE Inhibition Assay A1 Prepare Reagents: AChE, ATCI, DTNB, Buffer, Test Compounds A2 Dispense Reagents into 96-well Plate A1->A2 A3 Add AChE and Incubate A2->A3 A4 Add ATCI to Initiate Reaction A3->A4 A5 Measure Absorbance at 412 nm A4->A5 A6 Calculate % Inhibition and IC50 A5->A6

References

A Comparative Guide to Validating the Efficacy of 3-Aminophenyl dimethylcarbamate as a Cholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for evaluating the efficacy of "3-Aminophenyl dimethylcarbamate" as a cholinesterase inhibitor. It compares its theoretical potential against established, clinically approved alternatives and furnishes the necessary experimental protocols and conceptual diagrams to guide its validation.

Introduction: The Rationale for this compound

This compound belongs to the carbamate class of compounds. This chemical family is notable in pharmacology for its members that act as "pseudo-irreversible" inhibitors of cholinesterases—enzymes that break down the neurotransmitter acetylcholine.[1] By forming a temporary covalent bond with the enzyme's active site, carbamate inhibitors like the approved drug rivastigmine effectively increase acetylcholine levels in the brain.[1][2] This mechanism is a cornerstone of symptomatic treatment for Alzheimer's disease, where enhancing cholinergic neurotransmission can lead to modest improvements in cognitive functions like memory and learning.[3]

While public scientific literature and databases like PubChem do not currently contain specific experimental data on the inhibitory potency (e.g., IC₅₀ values) of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), its carbamate structure provides a strong theoretical basis for its potential as an inhibitor.[4] The following sections outline how its efficacy could be systematically validated and benchmarked against current standards of care.

Comparative Analysis with Approved Cholinesterase Inhibitors

To establish a benchmark for efficacy, any new inhibitor must be compared against drugs currently used in clinical practice. Donepezil, Rivastigmine, and Galantamine are the most common cholinesterase inhibitors prescribed for mild to moderate Alzheimer's disease.[3][5] Their performance provides a clear target for new therapeutic candidates.

Table 1: Performance Comparison of Cholinesterase Inhibitors

InhibitorTarget Enzyme(s)Mechanism of InhibitionEfficacy (ADAS-cog Improvement)Common Side Effects
This compound Hypothesized: AChE & BChEHypothesized: Pseudo-irreversibleData Not AvailableData Not Available
Donepezil Primarily selective for AChEReversible1.8 - 4.9 pointsNausea, vomiting, diarrhea, muscle cramps.[1][3]
Rivastigmine AChE and BChEPseudo-irreversible1.8 - 4.9 pointsNausea, vomiting, dizziness, diarrhea.[1][5]
Galantamine Selective for AChEReversible1.8 - 4.9 pointsNausea, vomiting, diarrhea, decreased appetite.[3][6]

Note: Efficacy is based on a typical 6-month treatment period for patients with Alzheimer's disease, as measured by the Alzheimer's Disease Assessment Scale–Cognitive Subscale (ADAS-cog). While efficacy appears comparable across these drugs, their side effect profiles and tolerability can differ.[1][5]

Essential Experimental Protocols for Validation

To move from a theoretical candidate to a validated inhibitor, a series of standardized experiments are required. The following protocols are fundamental for determining the efficacy of this compound.

Protocol 1: In Vitro Enzyme Inhibition Assay (Ellman's Assay)

This colorimetric assay is the standard method for quantifying cholinesterase activity and determining the inhibitory potency of a compound.[7]

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against both AChE and BChE.

  • Principle: The enzyme hydrolyzes a substrate (acetylthiocholine for AChE), producing thiocholine. Thiocholine reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB, to generate a yellow-colored anion, the concentration of which is measured spectrophotometrically at 412 nm.[7][8] The rate of color change is directly proportional to enzyme activity.

  • Methodology:

    • Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 8.0), a stock solution of the enzyme (AChE from electric eel or BChE from horse serum), the substrate (acetylthiocholine iodide), and DTNB in the buffer.[7]

    • Assay Setup: In a 96-well microplate, add the buffer, enzyme solution, and serial dilutions of this compound. A control well should contain the vehicle (e.g., DMSO) instead of the inhibitor.

    • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[7]

    • Reaction Initiation: Add the substrate and DTNB solution to all wells to start the reaction.

    • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.[7]

    • Data Analysis: Calculate the reaction rate (change in absorbance per minute). Determine the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 2: In Vivo Cognitive Enhancement Study (Scopolamine-Induced Amnesia Model)

This widely used animal model assesses the ability of a compound to reverse chemically induced cognitive deficits.[9][10]

  • Objective: To evaluate if this compound can improve learning and memory in a rodent model of cognitive impairment.

  • Model: Scopolamine, a muscarinic receptor antagonist, is administered to rats or mice to induce a temporary state of amnesia, mimicking cholinergic dysfunction.[9][10]

  • Methodology:

    • Animal Groups: Divide animals into several groups: Vehicle control, Scopolamine only, Positive control (e.g., Scopolamine + Donepezil), and Test groups (Scopolamine + varying doses of this compound).

    • Drug Administration: Administer the test compound or Donepezil (typically via intraperitoneal injection) at a set time before the behavioral test.[10]

    • Induction of Amnesia: Administer scopolamine approximately 30 minutes before the test to induce cognitive deficits.

    • Behavioral Testing: Assess cognitive performance using validated tests such as the Morris Water Maze (spatial learning and memory) or the Y-Maze (short-term spatial memory).[9][10]

    • Data Analysis: Record parameters such as escape latency (Morris Water Maze) or percentage of spontaneous alternations (Y-Maze). Statistically compare the performance of the test groups to both the scopolamine-only group (to assess reversal of deficit) and the vehicle control group.

Visualizing Pathways and Processes

Cholinergic Synapse and Inhibitor Action

The diagram below illustrates the fundamental mechanism of cholinergic neurotransmission and the intervention point for a cholinesterase inhibitor.

Cholinergic_Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal PreNeuron Acetylcholine (ACh) Synthesis Vesicle Synaptic Vesicle (stores ACh) PreNeuron->Vesicle Packaging SynapticCleft Synaptic Cleft Vesicle->SynapticCleft ACh Release Receptor ACh Receptors Response Neuronal Response Receptor->Response Activation SynapticCleft->Receptor Binding AChE Acetylcholinesterase (AChE) SynapticCleft->AChE Degradation Inhibitor 3-Aminophenyl dimethylcarbamate Inhibitor->AChE Inhibition

Caption: Cholinesterase inhibitors block AChE, increasing acetylcholine in the synapse.

Experimental Workflow for Inhibitor Validation

This flowchart provides a logical progression from initial screening to preclinical evaluation for a novel inhibitor candidate.

Validation_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Testing cluster_analysis Comparative Analysis Screen Primary Screening: Ellman's Assay IC50 Determine IC50 Values (AChE & BChE) Screen->IC50 Selectivity Calculate Selectivity Index (BChE IC50 / AChE IC50) IC50->Selectivity Model Scopolamine-Induced Amnesia Model Selectivity->Model Candidate Selection Behavior Behavioral Assays (e.g., Y-Maze) Model->Behavior Tox Preliminary Toxicity Screening Model->Tox Compare Benchmark Against Standard Drugs (e.g., Donepezil) Behavior->Compare Tox->Compare Decision Go/No-Go Decision for Further Development Compare->Decision

Caption: A structured workflow for validating a novel cholinesterase inhibitor.

References

A Comparative Guide to Cholinesterase Inhibitors: Alternatives to 3-Aminophenyl Dimethylcarbamate in Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cholinesterase research, the quest for potent and selective inhibitors is paramount for advancing our understanding of neurodegenerative diseases and developing novel therapeutics. While 3-Aminophenyl dimethylcarbamate and its analogs like rivastigmine have been instrumental, a diverse array of alternative compounds offers distinct pharmacological profiles. This guide provides a comparative analysis of prominent alternatives, focusing on their performance, underlying mechanisms, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate cholinesterase inhibitors for their studies.

Performance Comparison of Cholinesterase Inhibitors

The efficacy of cholinesterase inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50) against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (BChE) / IC50 (AChE), provides insight into the compound's preference for one enzyme over the other.

Below is a summary of the inhibitory activities of selected alternative compounds compared to the carbamate inhibitor rivastigmine, a close analog of this compound.

Compound ClassCompoundTarget EnzymeIC50 (µM)Selectivity Index (BChE/AChE)Reference
Carbamate (Reference) RivastigmineAChE0.0043 - 501~0.008 - 0.3[1][2][3]
BChE0.031 - 14[2][4]
Piperidine DonepezilAChE0.0067 - 0.021~354 - 365[1][2][3]
BChE2.5 - 5.3[2][5]
Phenanthrene Alkaloid GalantamineAChE0.35 - 5.13~14[2][3]
BChE4.96 - 49.6[2]
Arylaminopropanone Derivatives Compound 1AChE>100-[6]
Compound 3AChE6.57>15.2[6]
BChE>100[6]
Benzimidazole-Thiazole Hybrids Analogue 16AChE0.10 ± 0.052[7]
BChE0.20 ± 0.05[7]
Analogue 21AChE0.10 ± 0.052[7]
BChE0.20 ± 0.05[7]
Coumarin Derivatives Compound 15aAChE2.42-[8]
7-benzyloxy-4-{[(4-phenylthiazol-2(3H)-ylidene)hydrazono]methyl}-2H-chromen-2-one (5b)AChE0.451-[9]

Signaling Pathways and Experimental Workflows

The inhibition of cholinesterases leads to an increase in acetylcholine levels, which in turn modulates various signaling pathways. Understanding these pathways and the experimental methods to assess inhibitor activity is crucial for comprehensive research.

Cholinergic Signaling Pathway

Cholinesterase inhibitors primarily act by increasing the concentration of acetylcholine (ACh) in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[10] This enhanced signaling can have downstream effects on various cellular processes.

Cholinergic_Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Cholinergic Receptors (Nicotinic/Muscarinic) ACh->Receptor Binds to Inhibitor Cholinesterase Inhibitor Inhibitor->AChE Inhibits Signal Downstream Signaling Receptor->Signal Activates

Caption: Simplified Cholinergic Signaling Pathway and the Action of Cholinesterase Inhibitors.

PI3K/Akt Signaling Pathway

Recent studies have shown that cholinesterase inhibitors can also exert neuroprotective effects by modulating the PI3K/Akt signaling pathway.[11] This pathway is crucial for cell survival and proliferation.

PI3K_Akt_Pathway ChEI Cholinesterase Inhibitors nAChR Nicotinic ACh Receptors (α4/α7) ChEI->nAChR Stimulates PI3K PI3K nAChR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Neuroprotection Neuroprotection (Cell Survival) Akt->Neuroprotection Promotes

Caption: Modulation of the PI3K/Akt Signaling Pathway by Cholinesterase Inhibitors.[11]

Experimental Workflow for Cholinesterase Inhibition Assay

The Ellman's method is a widely used, robust, and cost-effective colorimetric assay to determine cholinesterase activity and screen for inhibitors.[12][13]

Ellman_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Buffer Phosphate Buffer (pH 8.0) Plate_Setup Plate Setup: Buffer, Enzyme, DTNB, Inhibitor Buffer->Plate_Setup DTNB DTNB Solution DTNB->Plate_Setup Substrate Acetylthiocholine (ATCh) Enzyme AChE/BChE Solution Enzyme->Plate_Setup Inhibitor_Sol Test Compound Solution Inhibitor_Sol->Plate_Setup Pre_incubation Pre-incubation Plate_Setup->Pre_incubation Reaction_Initiation Add Substrate (ATCh) Pre_incubation->Reaction_Initiation Measurement Kinetic Measurement (Absorbance at 412 nm) Reaction_Initiation->Measurement Rate_Calculation Calculate Reaction Rate Measurement->Rate_Calculation Inhibition_Calculation % Inhibition Calculation Rate_Calculation->Inhibition_Calculation IC50_Determination IC50 Determination Inhibition_Calculation->IC50_Determination

Caption: General Workflow for a Cholinesterase Inhibition Assay using the Ellman's Method.[14]

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from the widely used spectrophotometric method developed by Ellman et al.[12][13]

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Phosphate buffer (0.1 M, pH 8.0)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)

  • Butyrylthiocholine iodide (BTCI) solution (for BChE assay)

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) solution

  • Test compounds (inhibitors) dissolved in an appropriate solvent (e.g., DMSO)

  • Reference inhibitor (e.g., Rivastigmine, Donepezil)

Procedure:

  • Reagent Preparation: Prepare all solutions fresh on the day of the experiment.

  • Plate Setup: In each well of a 96-well plate, add the following in order:

    • 140 µL of phosphate buffer

    • 10 µL of DTNB solution

    • 10 µL of the test compound solution at various concentrations (or solvent for control)

    • 10 µL of AChE or BChE enzyme solution

  • Pre-incubation: Mix the contents of the wells gently and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 10-15 minutes).

  • Reaction Initiation: Add 10 µL of the substrate solution (ATCI for AChE or BTCI for BChE) to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately start monitoring the change in absorbance at 412 nm every minute for a defined period (e.g., 5-10 minutes) using a microplate reader. The rate of the reaction is proportional to the rate of increase in absorbance.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

This guide provides a foundational comparison of alternatives to this compound for cholinesterase research. The selection of an appropriate inhibitor will depend on the specific research question, including the desired selectivity for AChE or BChE and the intended application. The provided experimental protocols and pathway diagrams serve as a starting point for designing and interpreting experiments in this field.

References

Comparative Analysis of Cholinesterase Inhibitors: A Focus on Carbamate-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carbamate functional group is a well-established pharmacophore in the design of cholinesterase inhibitors.[1] These compounds, such as rivastigmine, act by carbamoylating a serine residue in the active site of acetylcholinesterase (AChE), leading to a pseudo-irreversible inhibition of the enzyme.[1][2] This mechanism effectively increases the concentration of the neurotransmitter acetylcholine in the synaptic cleft, a key therapeutic strategy in conditions like Alzheimer's disease.[3][4]

Comparison of Acetylcholinesterase Inhibitors

The following table summarizes the key characteristics of different classes of acetylcholinesterase inhibitors, providing a basis for comparison.

Inhibitor ClassExample(s)Mechanism of ActionKey Characteristics
Carbamates Rivastigmine, PhysostigminePseudo-irreversible inhibition via carbamoylation of the enzyme's active site.[2][5]Can inhibit both AChE and Butyrylcholinesterase (BChE).[5][6] Some can cross the blood-brain barrier.[5]
Piperidines DonepezilReversible, non-competitive inhibition, binding to the peripheral anionic site of AChE.[6]High specificity for AChE over BChE. Generally well-tolerated with fewer gastrointestinal side effects compared to some carbamates.[6]
Phenanthrene Alkaloids GalantamineReversible, competitive inhibition of AChE and allosteric modulation of nicotinic acetylcholine receptors.[5][6]Dual mechanism of action may offer additional therapeutic benefits.[5]
Organophosphates EchothiophateIrreversible inhibition by forming a stable phosphate bond with the enzyme's active site.Long duration of action, but potential for significant toxicity. Used therapeutically in ophthalmology.[6]

Experimental Data: In Vitro Acetylcholinesterase Inhibition

Quantitative data from in vitro acetylcholinesterase inhibition assays are crucial for comparing the potency of different compounds. The half-maximal inhibitory concentration (IC50) is a standard metric used for this purpose.

CompoundTarget EnzymeIC50 (µM)Notes
Donepezil Acetylcholinesterase (AChE)~0.025A widely used positive control in AChE inhibition assays.[3]
Rivastigmine Acetylcholinesterase (AChE)In the low micromolar rangeAlso inhibits Butyrylcholinesterase (BChE).[2][6]
Galantamine Acetylcholinesterase (AChE)Varies by assay conditionsA natural alkaloid with a dual mechanism of action.[5][6]
Oxadiazole Derivatives Acetylcholinesterase (AChE)41.87 ± 0.67 to 1580.25 ± 0.7A class of synthetic compounds investigated as potential AChE inhibitors.[7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for common in vitro acetylcholinesterase inhibition assays.

Colorimetric Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay relies on the measurement of the product of the enzymatic reaction, thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored compound.

Materials:

  • 0.1 M Sodium Phosphate Buffer (pH 8.0)

  • Acetylcholinesterase (AChE) stock solution

  • DTNB stock solution (10 mM)

  • Acetylthiocholine iodide (ATCI) stock solution (14-15 mM)

  • Test compounds and positive control (e.g., Donepezil) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • To the wells of a 96-well microplate, add 50 µL of the assay buffer.

  • Add 50 µL of the appropriate dilution of the test compound or positive control. For the negative control, add 50 µL of the assay buffer with the same percentage of solvent as the test compound wells.

  • Add 20 µL of AChE solution to each well.

  • Incubate the plate at room temperature for 15 minutes.

  • To each well, add 50 µL of the DTNB solution.

  • Initiate the enzymatic reaction by adding 50 µL of the ATCI solution to all wells.

  • Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings every minute for 10-15 minutes.[3]

Data Analysis:

  • Calculate the rate of reaction (ΔAbs/min) for each well.

  • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control ] x 100.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[3]

Fluorimetric Acetylcholinesterase Inhibition Assay

This assay utilizes a fluorogenic substrate that produces a fluorescent product upon enzymatic cleavage.

Materials:

  • Assay Buffer

  • Human recombinant AChE

  • Amplite Red™ or similar fluorimetric probe

  • Acetylcholine stock solution

  • Test compounds and positive control

Procedure:

  • Dispense 4 µL of human recombinant AChE into the wells of a 1536-well plate.

  • Transfer test compounds, negative controls (DMSO), and a positive control into the assay plates.

  • Incubate the plates for a specified time (e.g., 30 minutes) at room temperature.

  • Add 4 µL of the fluorimetric detection solution (containing the substrate and probe).

  • Incubate the plates at room temperature for 10-30 minutes.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.[8][9]

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

AChE_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_inhibition Inhibition Mechanism ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Carbamoylated_AChE Carbamoylated AChE (Inactive) Carbamate_Inhibitor Carbamate Inhibitor (e.g., Rivastigmine) Carbamate_Inhibitor->AChE Carbamoylation

Caption: Mechanism of Acetylcholinesterase Inhibition by Carbamates.

AChE_Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffer, AChE, Substrate, DTNB) start->prepare_reagents add_enzyme Add AChE to Microplate Wells prepare_reagents->add_enzyme add_inhibitor Add Test Compounds/Controls add_enzyme->add_inhibitor incubate1 Incubate (e.g., 15 min) add_inhibitor->incubate1 add_substrate Add Substrate (ATCI) & DTNB incubate1->add_substrate measure Measure Absorbance (e.g., 412 nm) add_substrate->measure analyze Data Analysis (Calculate % Inhibition, IC50) measure->analyze end End analyze->end

Caption: General Workflow for a Colorimetric AChE Inhibition Assay.

References

Comparative Analysis of the Insecticidal Activity of 3-Aminophenyl dimethylcarbamate and Other Carbamates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Carbamate insecticides are a class of compounds that share a common mode of action: the inhibition of the enzyme acetylcholinesterase (AChE).[1][2][3] This enzyme is critical for the proper functioning of the nervous system in both insects and mammals, as it breaks down the neurotransmitter acetylcholine.[1][2] By inhibiting AChE, carbamates cause an accumulation of acetylcholine at the synaptic junctions, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[2][3] The inhibitory action of carbamates is reversible, which generally results in a shorter duration of toxicity compared to organophosphates.[1]

Quantitative Comparison of Carbamate Insecticidal Activity

A direct quantitative comparison of the insecticidal activity of "3-Aminophenyl dimethylcarbamate" with other carbamates is challenging due to the lack of publicly available LD50 (median lethal dose) or LC50 (median lethal concentration) values for this specific compound. However, to provide a contextual reference for its potential efficacy, the following table summarizes the reported insecticidal activity of several other carbamate insecticides against various insect species.

CarbamateTest OrganismParameterValueReference
MethiocarbRat (oral)LD5060 mg/kg[1]
PirimicarbRat (oral)LD50143 mg/kg[1]
PropamocarbRat (oral)LD508.6 g/kg[1]
BendiocarbAedes aegyptiLC507.0x10-4 %[4]
CarbarylRat (oral)LD50302.6 mg/kg (male), 311.5 mg/kg (female)[5]
PropoxurMusca domestica (field strain)LD50Varies by strain[6]
AldicarbRat (oral)LD500.9 mg/kg[7]
CarbofuranRat (oral)LD5015 mg/kg[7]

Mechanism of Action: Acetylcholinesterase Inhibition

The insecticidal action of carbamates is initiated by their binding to the active site of acetylcholinesterase. This binding carbamylates a serine residue within the enzyme's active site, rendering it unable to hydrolyze acetylcholine. The accumulation of acetylcholine in the synapse leads to the hyperexcitation of the nervous system.

Mechanism of Acetylcholinesterase Inhibition by Carbamates.

Experimental Protocols for Evaluating Insecticidal Activity

To determine the insecticidal activity of "this compound" and enable a direct comparison with other carbamates, standardized bioassays are required. The following outlines a general experimental workflow for determining the LC50 or LD50 of a test compound against a target insect species.

Topical Application Bioassay (for LD50 determination)

This method is commonly used to determine the dose of an insecticide that is lethal to 50% of a test population.

Materials:

  • Test insect species (e.g., house flies, Musca domestica, or mosquitoes, Aedes aegypti) of a uniform age and size.

  • Technical grade "this compound" and other carbamates for comparison.

  • Suitable solvent (e.g., acetone).

  • Microapplicator.

  • Holding cages with food and water.

  • CO2 for anesthetizing insects.

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of the test carbamate in the chosen solvent.

  • Anesthetization: Briefly anesthetize the insects using CO2.

  • Application: Using a calibrated microapplicator, apply a precise volume (e.g., 1 µL) of each dilution to the dorsal thorax of individual insects. A control group should be treated with the solvent alone.

  • Observation: Place the treated insects in holding cages with access to food and water and maintain them under controlled environmental conditions (temperature, humidity, light cycle).

  • Mortality Assessment: Record mortality at set time points, typically 24 and 48 hours post-treatment.

  • Data Analysis: Analyze the dose-mortality data using probit analysis to calculate the LD50 value and its 95% confidence limits.

Larval Bioassay (for LC50 determination)

This method is suitable for insects with aquatic larval stages, such as mosquitoes.

Materials:

  • Late 3rd or early 4th instar larvae of the target species (e.g., Aedes aegypti).

  • Test carbamates.

  • Deionized or distilled water.

  • Beakers or disposable cups.

  • Pipettes.

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the test carbamate and then make a series of dilutions in water.

  • Exposure: Place a known number of larvae (e.g., 20-25) into beakers containing a specific volume of each test dilution. A control group should be placed in water without the insecticide.

  • Observation: Maintain the larvae under controlled conditions and observe for mortality.

  • Mortality Assessment: Record the number of dead or moribund larvae at 24 and 48 hours post-exposure.

  • Data Analysis: Use probit analysis to determine the LC50 value and its confidence intervals from the concentration-mortality data.

Insecticidal Bioassay Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Analysis PrepSolutions Prepare Serial Dilutions of Carbamate TopicalApp Topical Application (LD50) PrepSolutions->TopicalApp LarvalExpo Larval Exposure (LC50) PrepSolutions->LarvalExpo PrepInsects Prepare Test Insects (e.g., Anesthetize) PrepInsects->TopicalApp Holding Hold under Controlled Conditions (24-48h) TopicalApp->Holding LarvalExpo->Holding Mortality Assess Mortality Holding->Mortality Analysis Probit Analysis to Determine LD50/LC50 Mortality->Analysis

References

Comparative Biological Effects of 3-Aminophenyl Dimethylcarbamate Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the biological effects of 3-Aminophenyl dimethylcarbamate derivatives, focusing on their role as cholinesterase inhibitors. The information is compiled from various studies to provide insights into their structure-activity relationships and potential therapeutic applications.

I. Comparative Analysis of Cholinesterase Inhibition

Table 1: Comparative Cholinesterase Inhibitory Activity of Carbamate Derivatives

Compound/Derivative ClassAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (AChE/BChE)Reference
Aryl Carbamates & Ureas
Aryl carbamates with oxamate moietyModerately anti-proliferativeNot ReportedNot Reported[1]
Tacrine-Carbamate Hybrids
((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl(3-nitrophenyl) carbamate (6k)0.022150.016961.31[2]
2-((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl(4-methoxyphenyl)-carbamate (6b)Not explicitly stated, but less potent than 6kNot explicitly stated, but less potent than 6k0.12 (selectivity for BuChE)[2]
Carbamates with Multifunctional Scaffolds
Compound C7 (with sibiriline fragment)0.03035 (hAChE)0.04803 (hBuChE)0.63[3]
Benzyl[4-(arylcarbamoyl)phenyl-3-hydroxy]carbamates
Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate36.05Not ReportedNot Reported[4]
Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}carbamateNot Reported22.23Not Reported[4]
Omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl Derivatives
Compound 13 (azaxanthone derivative)More active than physostigmine (rat cortex)Over 60-fold selective for AChE>60[5]

hAChE: human Acetylcholinesterase, hBuChE: human Butyrylcholinesterase

Structure-Activity Relationship Insights:

The biological activity of carbamate derivatives as cholinesterase inhibitors is significantly influenced by their structural features. Studies on various series of these compounds have revealed several key trends[2][3][4][5]:

  • Carbamate Moiety: The carbamoyl group is crucial for the inhibitory mechanism, acting as a pseudo-irreversible inhibitor by carbamoylating the serine residue in the active site of cholinesterases.

  • Aromatic Ring Substitution: The nature and position of substituents on the phenyl ring of the carbamate can modulate potency and selectivity. Electron-withdrawing groups, such as nitro groups, can influence the electronic properties of the carbamate and its interaction with the enzyme.

  • Linker and Carrier Scaffolds: The incorporation of different linker and carrier scaffolds, such as in tacrine-carbamate hybrids or those with multifunctional fragments like sibiriline, can significantly enhance inhibitory potency. These scaffolds can provide additional binding interactions with the peripheral anionic site (PAS) or other regions of the enzyme.

  • Alkyl Chain Length: In some series of carbamate derivatives, the length of the alkyl chain can influence selectivity towards either AChE or BChE.

II. Experimental Protocols

A standardized and widely used method for determining the cholinesterase inhibitory activity of compounds is the spectrophotometric method developed by Ellman.

Ellman's Method for Cholinesterase Inhibition Assay

Principle: This assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of substrate hydrolysis by the enzyme) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The rate of color formation is proportional to the enzyme activity and is measured spectrophotometrically at 412 nm. The presence of an inhibitor will reduce the rate of this reaction.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the enzyme, substrate, and DTNB in the phosphate buffer.

    • Prepare serial dilutions of the test compounds and a positive control (e.g., donepezil or galantamine) in the buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: Buffer + DTNB + Substrate

    • Control (100% activity): Buffer + Enzyme + DTNB + Substrate

    • Test: Buffer + Enzyme + Test Compound + DTNB + Substrate

  • Incubation:

    • Add the buffer, enzyme, and test compound (or solvent for control) to the respective wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Add DTNB and the substrate to all wells to start the reaction.

    • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

III. Visualizing Biological Pathways and Workflows

Cholinesterase Inhibition and Neuroprotective Signaling

Cholinesterase inhibitors, by increasing acetylcholine levels, can activate downstream signaling pathways that are implicated in neuroprotection. One such pathway is the PI3K/Akt signaling cascade, which promotes cell survival.

Cholinesterase_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine nAChR Nicotinic ACh Receptor ACh->nAChR Activation AChE AChE ACh->AChE Hydrolysis PI3K PI3K nAChR->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival (Neuroprotection) Akt->Cell_Survival Promotes Cholinesterase_Inhibitor 3-Aminophenyl dimethylcarbamate Derivative Cholinesterase_Inhibitor->AChE Inhibition

Caption: Cholinesterase inhibitor signaling pathway.

General Experimental Workflow for Biological Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel cholinesterase inhibitors.

Experimental_Workflow Start Start Synthesis Synthesis of This compound Derivatives Start->Synthesis Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification Cholinesterase_Assay In vitro Cholinesterase Inhibition Assay (Ellman's Method) Purification->Cholinesterase_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on neuronal cells) Purification->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50 determination, SAR analysis) Cholinesterase_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification End End Lead_Identification->End

Caption: Experimental workflow for inhibitor evaluation.

IV. Other Biological Effects

Beyond cholinesterase inhibition, carbamate derivatives have been investigated for other biological activities, including neuroprotective and cytotoxic effects.

Neuroprotective Effects: Some carbamate derivatives have demonstrated the ability to protect neuronal cells from damage induced by oxidative stress (e.g., H2O2-induced apoptosis)[3]. This neuroprotective activity is often linked to the modulation of signaling pathways that promote cell survival and reduce apoptosis.

Cytotoxicity: The cytotoxic profile of these derivatives is a critical aspect of their evaluation. Studies have shown that the cytotoxicity of carbamates can vary significantly depending on their chemical structure and the cell line being tested[1]. For instance, some aryl carbamates have shown selective anti-proliferative activity against cancer cell lines, while others have been evaluated for their toxicity on neuronal cells[1]. It is essential to assess the therapeutic index of any potential drug candidate, which is the ratio between its therapeutic and toxic doses.

V. Conclusion

Derivatives of this compound represent a promising scaffold for the development of novel cholinesterase inhibitors. The available data, although not from a single comparative study, suggests that modifications to the core structure can significantly impact potency and selectivity. The incorporation of additional functional groups and carrier scaffolds appears to be a fruitful strategy for enhancing biological activity. Future research should focus on the systematic synthesis and evaluation of a homologous series of this compound derivatives to establish a more definitive structure-activity relationship. Furthermore, a thorough investigation of their neuroprotective and cytotoxic profiles is crucial for identifying lead compounds with therapeutic potential for neurodegenerative diseases.

References

Comparative Efficacy of 3-Aminophenyl dimethylcarbamate and Alternative Acetylcholinesterase Inhibitors in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-Aminophenyl dimethylcarbamate, a carbamate-based compound, with other established acetylcholinesterase (AChE) inhibitors. The analysis is based on available experimental data for structurally related compounds to assess potential efficacy and guide future research.

Introduction to Carbamate-Based Acetylcholinesterase Inhibitors

Acetylcholinesterase inhibitors (AChEIs) are a critical class of therapeutic agents used in the treatment of conditions like myasthenia gravis, glaucoma, and Alzheimer's disease.[1][2] They function by preventing the breakdown of the neurotransmitter acetylcholine (ACh), thereby increasing its concentration at cholinergic synapses.[3][4] Carbamates, such as physostigmine and neostigmine, are "pseudo-irreversible" or intermediate-acting inhibitors that carbamoylate a serine residue in the active site of the AChE enzyme, leading to a more prolonged inhibition than readily reversible inhibitors.[3][5]

The compound of interest, this compound, is identified in chemical supplier databases as "Neostigmine Impurity 4," indicating its close structural relationship to the well-known drug neostigmine.[6][7] While direct and extensive efficacy studies on this specific impurity are not prevalent in published literature, its potential as an AChE inhibitor can be inferred by examining data from analogous aminophenyl carbamate derivatives and established therapeutic alternatives.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the in vitro inhibitory potency (IC50 values) of key AChE inhibitors and various research compounds structurally related to this compound. A lower IC50 value signifies higher inhibitory potency.

CompoundTarget EnzymeIC50 Value (nM)Experimental Model / Notes
Neostigmine AChENot SpecifiedQuaternary ammonium compound; does not cross the blood-brain barrier.[3]
Pyridostigmine AChENot SpecifiedPreferred for myasthenia gravis due to longer duration of action than neostigmine.[1]
Physostigmine AChENot SpecifiedTertiary amine; crosses the blood-brain barrier.[3]
Compound 12b (xanthostigmine analogue)AChE0.32 ± 0.09In vitro enzyme assay; demonstrates high potency of carbamate derivatives.[8]
Compound 15d (xanthostigmine analogue)BuChE3.3 ± 0.4In vitro enzyme assay; shows high potency against butyrylcholinesterase.[8]
Compound 6a (3-aminophenyl-coumarin deriv.)AChE20In vitro enzyme assay; shows high selectivity over BuChE.[9]
Ethynylphenyl Carbamate 8 AChE28,000 (28 µM)In vitro Ellman assay; represents a class with micromolar inhibition.[10]

Experimental Protocols

The most common method for determining the in vitro efficacy of acetylcholinesterase inhibitors is the spectrophotometric method developed by Ellman.

Ellman's Method for Acetylcholinesterase Inhibition Assay

Principle: This colorimetric assay measures the activity of AChE by monitoring the hydrolysis of the substrate acetylthiocholine (ATCI). The product, thiocholine, reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce 5-thio-2-nitrobenzoate (TNB²⁻), a yellow anion that is quantified by measuring its absorbance at 412 nm. The presence of an inhibitor reduces the rate of this color change.

Materials:

  • Acetylcholinesterase (AChE) from a source such as electric eel or human recombinant.

  • Acetylthiocholine iodide (ATCI) substrate.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Sodium phosphate buffer (e.g., 0.1 M, pH 8.0).

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplate reader.

  • 96-well microplates.

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound, AChE, ATCI, and DTNB in the appropriate buffer and solvent.

  • Assay Setup: In a 96-well plate, add buffer, DTNB solution, and varying concentrations of the test inhibitor. Include control wells (no inhibitor) and blank wells (no enzyme).

  • Enzyme Addition: Add the AChE solution to all wells except the blanks.

  • Pre-incubation: Incubate the plate for a set period (e.g., 15 minutes at 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the ATCI substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes).

Data Analysis:

  • Calculate the reaction rate (V) for each concentration from the slope of the absorbance vs. time plot.

  • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, by fitting the data to a dose-response curve.

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the key biochemical pathway and the experimental process.

G Reversible Inhibition of AChE by Carbamates AChE Active AChE (Serine-OH) Complex Enzyme-Inhibitor Complex (Michaelis Complex) AChE->Complex Fast Binding Carbamate Carbamate Inhibitor (e.g., this compound) Carbamate->Complex Carbamoylated_AChE Carbamoylated AChE (Inactive) Complex->Carbamoylated_AChE Carbamoylation Hydrolysis Slow Spontaneous Hydrolysis Carbamoylated_AChE->Hydrolysis Rate-limiting step Hydrolysis->AChE Alcohol Alcohol Byproduct Hydrolysis->Alcohol G Experimental Workflow for IC50 Determination cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Compound_Prep Prepare Inhibitor Serial Dilutions Dispense Dispense Reagents & Inhibitor into 96-well Plate Compound_Prep->Dispense Reagent_Prep Prepare Enzyme (AChE), Substrate (ATCI), and DTNB Reagent_Prep->Dispense Incubate Pre-incubate Inhibitor with Enzyme Dispense->Incubate Measure Initiate with Substrate & Measure Absorbance (412 nm) Incubate->Measure Calculate_Rates Calculate Reaction Rates Measure->Calculate_Rates Calculate_Inhibition Calculate % Inhibition vs. Control Calculate_Rates->Calculate_Inhibition Determine_IC50 Plot Dose-Response Curve and Determine IC50 Calculate_Inhibition->Determine_IC50

References

A Comparative Analysis of Acetylcholinesterase Inhibition: 3-Aminophenyl Dimethylcarbamate Derivatives versus Organophosphates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding mechanisms and inhibitory profiles of carbamate inhibitors, with a focus on derivatives structurally related to 3-aminophenyl dimethylcarbamate, and organophosphates against acetylcholinesterase (AChE). This document synthesizes available experimental data to offer a clear, objective comparison for researchers in pharmacology, toxicology, and drug development.

Executive Summary

Carbamates and organophosphates are two major classes of compounds that inhibit acetylcholinesterase, the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine. While both classes target the serine residue in the active site of AChE, their binding mechanisms, kinetics, and the reversibility of inhibition differ significantly. Organophosphates typically form a highly stable, phosphorylated enzyme that undergoes a process called "aging," leading to effectively irreversible inhibition. In contrast, carbamates form a carbamoylated enzyme that is more readily hydrolyzed, resulting in a reversible or pseudo-irreversible inhibition.

Due to the limited availability of specific kinetic data for this compound in the public domain, this guide will utilize data from structurally similar N,N-dimethylcarbamate derivatives to provide a comparative framework against common organophosphates.

Mechanism of Action and Binding to Acetylcholinesterase

Both organophosphates and carbamates act as suicide inhibitors of AChE. They mimic the natural substrate, acetylcholine, and bind to the active site of the enzyme. The key distinction lies in the subsequent chemical reaction with the catalytic serine residue.

  • Organophosphates: These compounds phosphorylate the serine hydroxyl group in the active site of AChE. This covalent bond is extremely stable and hydrolyzes very slowly. Furthermore, the phosphorylated enzyme can undergo a process known as "aging," where a chemical modification of the phosphoryl-enzyme conjugate occurs, rendering it completely resistant to reactivation by standard antidotes like oximes. This leads to a long-lasting, effectively irreversible inhibition of the enzyme.[1]

  • Carbamates: Carbamates, including N,N-dimethylcarbamate derivatives, also form a covalent bond with the active site serine through carbamoylation. However, the carbamoyl-enzyme complex is significantly less stable than the phosphoryl-enzyme complex. It undergoes spontaneous hydrolysis at a much faster rate, allowing for the regeneration of the active enzyme. This makes carbamate inhibition generally reversible or "pseudo-irreversible".[2]

The following diagram illustrates the distinct pathways of AChE inhibition by organophosphates and carbamates.

AChE_Inhibition cluster_OP Organophosphate Inhibition cluster_Carbamate Carbamate Inhibition AChE_OP AChE + Organophosphate Complex_OP Reversible Complex AChE_OP->Complex_OP Binding Phosphorylated_AChE Phosphorylated AChE (Inactive) Complex_OP->Phosphorylated_AChE Phosphorylation Aged_AChE Aged AChE (Irreversibly Inactive) Phosphorylated_AChE->Aged_AChE Aging AChE_Carb AChE + Carbamate Complex_Carb Reversible Complex AChE_Carb->Complex_Carb Binding Carbamoylated_AChE Carbamoylated AChE (Inactive) Complex_Carb->Carbamoylated_AChE Carbamoylation Regenerated_AChE Regenerated AChE (Active) Carbamoylated_AChE->Regenerated_AChE Spontaneous Hydrolysis

Caption: Comparative pathways of AChE inhibition by organophosphates and carbamates.

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The bimolecular rate constant (ki) is also a crucial parameter for irreversible inhibitors.

Table 1: Acetylcholinesterase Inhibition Data for N,N-Dimethylcarbamate Derivatives

CompoundAChE SourceIC50 (µM)Reference
Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}-carbamateHuman50.21[3]
Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamateHuman36.05[3]
((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl(3-nitrophenyl) carbamateElectrophorus electricus0.022[4]
2-((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl(4-methoxyphenyl)-carbamateElectrophorus electricus0.125[4]
cis-3-(4-Methoxyphenylamino) cyclohexyl N,N-dimethylcarbamate hydrochlorideHuman110[1]
trans-3-(4-Methoxyphenylamino) cyclohexyl N,N-dimethylcarbamate hydrochlorideHuman110[1]

Note: Data for this compound was not available. The compounds listed are structurally related N,N-dimethylcarbamates.

Table 2: Acetylcholinesterase Inhibition Data for Selected Organophosphates

CompoundAChE SourceIC50 (µM)k_i (M⁻¹min⁻¹)Reference
ParaoxonHuman-7.0 x 10⁵[5]
ParaoxonRat Brain-0.0216 nM⁻¹h⁻¹[6]
Chlorpyrifos-oxonHuman-9.3 x 10⁶[5]
Chlorpyrifos-oxonRat Brain-0.206 nM⁻¹h⁻¹[6]
ParathionTorpedo200-[7]

Experimental Protocols

The most common method for determining AChE inhibition is the spectrophotometric method developed by Ellman.

Determination of IC50 using Ellman's Method

This protocol is adapted from established methodologies for determining the concentration of an inhibitor that causes 50% inhibition of AChE activity.[8]

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (this compound derivatives and organophosphates)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO) and then in phosphate buffer.

  • Assay in 96-Well Plate:

    • To each well, add:

      • 140 µL of phosphate buffer (pH 8.0)

      • 20 µL of the test compound solution at various concentrations (or buffer for control).

      • 20 µL of DTNB solution.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Add 20 µL of AChE solution to each well to initiate the pre-incubation with the inhibitor.

    • To start the enzymatic reaction, add 20 µL of ATCI solution to each well.

  • Kinetic Measurement:

    • Immediately place the microplate in a reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 10-15 minutes). The rate of the reaction is proportional to the rate of increase in absorbance.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(Rate of control - Rate with inhibitor) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

The following diagram outlines the experimental workflow for determining the IC50 of an AChE inhibitor.

IC50_Workflow A Prepare Reagents (Buffer, AChE, ATCI, DTNB, Inhibitor) B Add Buffer, Inhibitor, and DTNB to 96-well plate A->B C Pre-incubate with AChE B->C D Initiate Reaction with ATCI C->D E Kinetic Measurement (Absorbance at 412 nm) D->E F Calculate Reaction Rates E->F G Determine % Inhibition F->G H Plot % Inhibition vs. [Inhibitor] and determine IC50 G->H

Caption: Workflow for IC50 determination of AChE inhibitors using the Ellman's assay.

Conclusion

The interaction of both carbamates and organophosphates with acetylcholinesterase is a complex process that is critical to their function as both therapeutic agents and toxins. The primary determinant of their differing toxicological and pharmacological profiles is the stability of the covalent bond formed with the active site serine of AChE. Organophosphates form a highly stable phosphate ester, leading to prolonged and often irreversible enzyme inhibition. Carbamates, on the other hand, form a less stable carbamate ester, allowing for spontaneous reactivation of the enzyme.

While specific inhibitory data for this compound remains elusive in publicly accessible literature, the analysis of structurally similar compounds suggests that it would likely act as a reversible or pseudo-irreversible inhibitor of AChE, with a potency that is highly dependent on the overall molecular structure. Further experimental investigation is required to definitively characterize its binding kinetics and compare it directly with the well-documented inhibitory profiles of various organophosphates. The methodologies outlined in this guide provide a robust framework for conducting such comparative studies.

References

Safety Operating Guide

Personal protective equipment for handling 3-Aminophenyl dimethylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides immediate safety and logistical guidance for handling 3-Aminophenyl dimethylcarbamate based on general best practices for chemically related compounds, such as aromatic amines. No specific Safety Data Sheet (SDS) for this compound was found. This information is intended for researchers, scientists, and drug development professionals and should be supplemented by a thorough risk assessment before commencing any work.

I. Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure and ensure safety when handling this compound. The following table summarizes recommended PPE for standard laboratory operations and for procedures with a higher risk of exposure.

Risk Level PPE Component Specification Rationale
Standard Laboratory Handling (Low Risk) Hand ProtectionNitrile or neoprene gloves (double-gloving recommended).[1]Protects against skin contact and absorption.[1]
Eye ProtectionSafety glasses with side shields or safety goggles.[1]Protects eyes from dust particles and splashes.[1]
Body ProtectionLaboratory coat.[1]Protects skin and personal clothing from contamination.[1]
FootwearClosed-toe shoes.[1]Protects feet from spills.[1]
Operations with High Risk of Exposure (e.g., weighing, preparing solutions, potential for splash) Respiratory ProtectionFull-face or half-mask air-purifying respirator with appropriate cartridges (e.g., for organic vapors and particulates).[2][3]Minimizes inhalation of dust or aerosols.
Hand ProtectionChemical-resistant gloves (double-gloving recommended).[1]Provides robust protection against skin contact.[1]
Eye ProtectionChemical splash goggles and a face shield.[3][4]Offers maximum protection against splashes and airborne particles.[3][4]
Body ProtectionChemical-resistant apron or coveralls over a lab coat.[1]Provides an additional layer of protection against spills and contamination.[1]

II. Operational Plan for Handling this compound

A systematic approach to handling, from receipt to disposal, is essential for laboratory safety.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Wear appropriate PPE (at a minimum, safety glasses and gloves) during inspection.

  • Verify that the container is properly labeled with the chemical name and any hazard warnings.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Store away from incompatible materials.

  • The storage area should be clearly marked with the identity of the substance.

3. Handling and Use:

  • Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

  • Ventilation: Ensure the work area is well-ventilated.[1]

  • Donning PPE: Before handling the compound, put on the appropriate PPE as outlined in the table above.

  • Weighing: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to contain any dust.[1]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.[1]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust or vapors.[6]

  • Hygiene: Wash hands thoroughly after handling.[6][7] Do not eat, drink, or smoke in the work area.[6][7]

4. Disposal Plan:

  • Waste Collection: Collect all waste materials containing this compound in designated, labeled, and sealed containers.

  • Waste Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

  • Contaminated PPE: Contaminated disposable PPE should be collected and disposed of as hazardous waste. Reusable PPE must be decontaminated before reuse.

5. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.

  • Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek medical attention if irritation develops or persists.

  • Inhalation: Remove to fresh air.[7][8] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person. Rinse mouth with water.[6][7] Seek immediate medical attention.

  • Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Absorb with an inert material and place in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

III. Safe Handling Workflow

The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.

start Start: Receive Chemical assess_risk Conduct Risk Assessment start->assess_risk select_ppe Select Appropriate PPE assess_risk->select_ppe prepare_work_area Prepare Designated Work Area (Fume Hood) select_ppe->prepare_work_area don_ppe Don PPE prepare_work_area->don_ppe emergency_prep Ensure Emergency Equipment is Accessible (Eyewash, Shower, Spill Kit) prepare_work_area->emergency_prep handle_chemical Handle Chemical (Weighing, Preparing Solutions) don_ppe->handle_chemical decontaminate Decontaminate Work Area and Equipment handle_chemical->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe waste_disposal Dispose of Waste (Chemical and Contaminated PPE) doff_ppe->waste_disposal end End waste_disposal->end

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.